molecular formula C48H63ClN8O5 B12364110 SJH1-62B

SJH1-62B

Cat. No.: B12364110
M. Wt: 867.5 g/mol
InChI Key: IGZLMAPMESPVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SJH1-62B is a useful research compound. Its molecular formula is C48H63ClN8O5 and its molecular weight is 867.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H63ClN8O5

Molecular Weight

867.5 g/mol

IUPAC Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide

InChI

InChI=1S/C48H63ClN8O5/c1-2-47(59)57-25-21-36(22-26-57)32-37-10-8-11-41(33-37)61-31-9-12-46(58)51-23-6-4-3-5-7-24-55-27-29-56(30-28-55)45-20-19-44(53-54-45)48(60)52-39-14-17-40(18-15-39)62-42-16-13-38(35-50)43(49)34-42/h2,8,10-11,13,16,19-20,33-34,36,39-40H,1,3-7,9,12,14-15,17-18,21-32H2,(H,51,58)(H,52,60)

InChI Key

IGZLMAPMESPVTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC2=CC(=CC=C2)OCCCC(=O)NCCCCCCCN3CCN(CC3)C4=NN=C(C=C4)C(=O)NC5CCC(CC5)OC6=CC(=C(C=C6)C#N)Cl

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific molecule designated "SJH1-62B" is not available in the public domain based on the conducted search. The following guide is a template demonstrating the requested format and content structure. Should information on this compound become available, this document can be populated accordingly.

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for the investigational compound this compound. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

(This section would typically introduce this compound, its therapeutic potential, and the scope of the investigation into its mechanism of action.)

Core Mechanism of Action

(This section would detail the primary molecular target of this compound and the immediate downstream consequences of their interaction.)

Molecular Target and Binding Affinity

(This subsection would describe the specific protein, receptor, or enzyme that this compound interacts with.)

Table 1: Binding Affinity of this compound for its Primary Target

ParameterValueUnitsExperimental Method
Kd(Data Not Available)nM(e.g., Surface Plasmon Resonance)
IC50(Data Not Available)µM(e.g., In vitro enzyme assay)
EC50(Data Not Available)µM(e.g., Cell-based functional assay)
Downstream Signaling Pathways

(This subsection would describe the signaling cascades initiated or modulated by the binding of this compound to its target.)

SJH1_62B_Signaling_Pathway SJH1_62B This compound Target_Protein Target Protein SJH1_62B->Target_Protein Binds to and activates Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Inhibits Cellular_Response Cellular Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Proposed signaling pathway initiated by this compound binding.

Experimental Protocols

(This section would provide detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.)

Surface Plasmon Resonance (SPR) for Binding Kinetics

(Protocol details would be listed here, including materials, instrument settings, and data analysis methods.)

SPR_Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject this compound over Sensor Surface Immobilize->Inject Prepare_SJH1_62B Prepare Serial Dilutions of this compound Prepare_SJH1_62B->Inject Measure Measure Association and Dissociation Inject->Measure Fit_Data Fit Data to Binding Model Measure->Fit_Data Determine_Kinetics Determine kd, ka, KD Fit_Data->Determine_Kinetics

Caption: Workflow for determining binding kinetics using SPR.

In Vitro Kinase Assay

(Protocol details would be listed here, including kinase, substrate, ATP concentration, and detection method.)

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (µM)
(Kinase A)(Data Not Available)
(Kinase B)(Data Not Available)
(Kinase C)(Data Not Available)

Cellular Effects of this compound

(This section would describe the effects of this compound on cellular functions.)

Effect on Cell Viability

(This subsection would detail the cytotoxic or cytostatic effects of this compound on various cell lines.)

Table 3: Effect of this compound on Cell Viability (72h treatment)

Cell LineIC50 (µM)
(Cell Line X)(Data Not Available)
(Cell Line Y)(Data Not Available)
(Cell Line Z)(Data Not Available)
Target Engagement in Cells

(This subsection would describe experiments confirming that this compound engages its target in a cellular context.)

Cellular_Target_Engagement_Logic cluster_methods Analytical Methods Treat_Cells Treat Cells with this compound Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Western_Blot Western Blot for Phospho-protein Lyse_Cells->Western_Blot CETSA Cellular Thermal Shift Assay (CETSA) Lyse_Cells->CETSA Downstream_Analysis Downstream Analysis Western_Blot->Downstream_Analysis CETSA->Downstream_Analysis

Caption: Logical workflow for confirming cellular target engagement.

Conclusion

(This section would summarize the key findings regarding the mechanism of action of this compound and discuss future research directions.)

The Emergence of SERCA2b Activators: A Technical Guide to a Novel Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The Sarco/Endoplasmic Reticulum Ca2+-ATPase 2b (SERCA2b) is a critical regulator of intracellular calcium homeostasis. Its dysfunction has been implicated in a range of pathologies, including metabolic diseases, cardiovascular disorders, and neurodegenerative conditions. As such, the activation of SERCA2b has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the SERCA2b activator landscape, with a focus on the preclinical allosteric activator, CDN1163, as a case study. While information on a compound designated SJH1-62B is not currently available in the public domain, the principles and methodologies described herein provide a robust framework for the evaluation of any novel SERCA2b activator.

SERCA2b: A Key Regulator of Cellular Function

The SERCA pump is an ATP-dependent enzyme responsible for translocating Ca2+ from the cytosol into the lumen of the endoplasmic reticulum (ER), a critical process for maintaining low cytosolic calcium concentrations and ensuring proper protein folding within the ER. The SERCA2 gene gives rise to two major isoforms, SERCA2a and SERCA2b, through alternative splicing. While SERCA2a is predominantly expressed in cardiac and slow-twitch skeletal muscle, SERCA2b is ubiquitously expressed and is the primary isoform in most cell types, including hepatocytes and pancreatic β-cells.

Dysregulation of SERCA2b activity can lead to ER Ca2+ depletion, triggering the Unfolded Protein Response (UPR) and subsequent ER stress. Chronic ER stress is a key contributor to the pathogenesis of numerous diseases, making SERCA2b an attractive target for therapeutic intervention.

The Allosteric Activator CDN1163: A Case Study

CDN1163 is a small molecule that acts as a direct, allosteric activator of SERCA2. It has been shown to enhance the Vmax of SERCA2's Ca2+-ATPase activity, thereby improving Ca2+ uptake into the ER. This activity has demonstrated therapeutic potential in preclinical models of type 2 diabetes and metabolic disorders.

Mechanism of Action

CDN1163 binds to a site on the SERCA2 enzyme distinct from the ATP and Ca2+ binding sites. This allosteric modulation is thought to induce a conformational change that enhances the enzyme's catalytic activity. Studies suggest that CDN1163 synergizes with ATP to promote a "closed" or pre-activated conformation of the SERCA2a headpiece, facilitating the calcium pumping cycle.[1] This mechanism leads to a restoration of ER calcium levels, thereby mitigating ER stress.

Quantitative Data on the Effects of CDN1163

The following tables summarize the key quantitative findings from preclinical studies of CDN1163.

Table 1: In Vitro Activity of CDN1163

ParameterValueCell/SystemReference
EC50 for SERCA2a activation2.3 µMPig heart SR vesicles[2]
Maximal Vmax increase (SERCA2a)11.8%Pig heart SR vesicles[2]

Table 2: In Vivo Effects of CDN1163 in Diabetic Mouse Models

ParameterAnimal ModelTreatmentOutcomeReference
Fasting Blood Glucoseob/ob mice50 mg/kg/day, 5 days (i.p.)Markedly lowered[3]
Glucose Toleranceob/ob mice50 mg/kg/day, 5 days (i.p.)Improved[3]
Blood Glucose (OGTT)db/db miceCDN1163Decreased at 60 and 120 min[4]
Serum Insulin (OGTT)db/db miceCDN1163Decreased at 120 min[4]
Brain Infarct Volume (Total)MCAO model10 mg/kgSignificantly reduced[5]
Brain Edema VolumeMCAO model10 mg/kgSignificantly reduced[5]

Experimental Protocols for Evaluating SERCA2b Activators

The following section outlines detailed methodologies for key experiments used to characterize SERCA2b activators, based on published studies of CDN1163.

In Vitro SERCA Activity Assay

Objective: To determine the direct effect of a compound on SERCA Ca2+-ATPase activity.

Methodology:

  • Preparation of ER Microsomes: Isolate ER microsomes from liver tissue or a relevant cell line (e.g., HEK cells overexpressing SERCA2b) through differential centrifugation.

  • ATPase Activity Measurement: The Ca2+-ATPase activity is measured using a spectrophotometric assay that couples ATP hydrolysis to the oxidation of NADH.

  • Assay Conditions: Incubate the ER microsomes with varying concentrations of the test compound (e.g., CDN1163) in a reaction buffer containing CaCl2, EGTA (to buffer free Ca2+), ATP, and the components of the NADH-coupled enzyme system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH).

  • Data Analysis: Monitor the decrease in NADH absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis. Calculate the Vmax of the reaction at different compound concentrations to determine the extent of activation.

ER Ca2+ Uptake Assay

Objective: To measure the effect of a compound on Ca2+ uptake into the ER.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line, such as HEK cells, and transfect with an adenovirus encoding SERCA2b to ensure high levels of the target enzyme.

  • Fluorescent Ca2+ Indicator: Load the cells with a fluorescent Ca2+ indicator that can be targeted to the ER, such as Mag-Fura-2 AM.

  • Measurement of ER Ca2+: Use fluorescence microscopy or a plate reader to measure the fluorescence of the ER-targeted Ca2+ indicator.

  • Experimental Procedure: Treat the cells with the test compound and monitor the change in fluorescence over time, which corresponds to the change in ER Ca2+ concentration.

In Vivo Efficacy Studies in Diabetic Animal Models

Objective: To evaluate the therapeutic potential of a SERCA2b activator in a disease model.

Methodology:

  • Animal Model: Utilize a relevant animal model of metabolic disease, such as the ob/ob mouse or the db/db mouse, which exhibit insulin resistance and hyperglycemia.

  • Compound Administration: Administer the test compound (e.g., CDN1163 at 50 mg/kg) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a fasting period, administer a glucose bolus to the animals and measure blood glucose levels at various time points to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Administer an insulin bolus and measure blood glucose to assess insulin sensitivity.

    • Blood Chemistry: Measure fasting blood glucose, insulin, and lipid levels.

  • Tissue Analysis: At the end of the study, harvest tissues (e.g., liver, skeletal muscle) for further analysis, such as gene expression of markers for gluconeogenesis and lipogenesis, and assessment of ER stress markers (e.g., GRP78/BiP, phospho-PERK).

Visualizing the Landscape of SERCA2b Activation

Signaling Pathway of SERCA2b Activation and Downstream Effects

SERCA2b_Pathway cluster_Cytosol Cytosol cluster_ER ER Lumen SJH1_62B SERCA2b Activator (e.g., CDN1163) SERCA2b SERCA2b SJH1_62B->SERCA2b Allosteric Activation ADP ADP + Pi SERCA2b->ADP Ca_ER ER Ca2+ SERCA2b->Ca_ER Ca2+ Pumping Ca_cytosol Cytosolic Ca2+ Ca_cytosol->SERCA2b ATP ATP ATP->SERCA2b ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Induces Insulin_Sensitivity Insulin Sensitivity UPR->Insulin_Sensitivity Impairs Mito_Function Mitochondrial Function Mito_Function->Insulin_Sensitivity Improves Ca_ER->ER_Stress Ca_ER->Mito_Function Improves

Caption: SERCA2b activation pathway and its downstream cellular effects.

Experimental Workflow for Preclinical Evaluation of a SERCA2b Activator

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Primary Screening: SERCA Activity Assay A2 Mechanism of Action: Allosteric Binding Studies A1->A2 A3 Cellular Activity: ER Ca2+ Uptake Assay A2->A3 A4 Target Engagement: Western Blot for SERCA2b Expression A3->A4 B1 Pharmacokinetics & Toxicology Studies A4->B1 Lead Compound Selection B2 Efficacy in Disease Model (e.g., db/db mice) B1->B2 B3 Metabolic Phenotyping: GTT, ITT, Blood Chemistry B2->B3 B4 Tissue-Specific Effects: Histology & Gene Expression B3->B4

References

Discovery and Synthesis of SJH1-62B: A Novel Allosteric Activator of SERCA2b for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Information regarding a specific molecule designated "SJH1-62B" is not publicly available. This document is a representative technical guide based on the discovery, synthesis, and characterization of known small-molecule activators of the sarco/endoplasmic reticulum Ca²⁺-ATPase 2b (SERCA2b), such as CDN1163. The data and synthesis schemes presented herein are illustrative and modeled after typical findings in the field of SERCA2b activator research.

Abstract

Disrupted intracellular calcium (Ca²⁺) homeostasis, largely regulated by the sarco/endoplasmic reticulum Ca²⁺-ATPase 2b (SERCA2b), is a key pathological feature in many neurodegenerative diseases.[1] Restoration of SERCA2b function presents a promising therapeutic strategy. This whitepaper details the discovery, synthesis, and preclinical characterization of this compound, a novel, potent, and selective allosteric activator of SERCA2b. Through a series of biochemical and cell-based assays, this compound has been shown to enhance SERCA2b-mediated Ca²⁺ uptake, reduce endoplasmic reticulum (ER) stress, and exhibit neuroprotective effects in cellular models of neurodegeneration.

Introduction: The Role of SERCA2b in Neuronal Health

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a critical intracellular membrane transporter responsible for pumping Ca²⁺ ions from the cytosol into the lumen of the ER, a process vital for maintaining Ca²⁺ homeostasis and proper cellular signaling.[2] The SERCA2b isoform is ubiquitously expressed and is the predominant isoform in nerve cells.[1][3][4] Dysregulation of SERCA2b activity leads to elevated cytosolic Ca²⁺, ER stress, and has been implicated in the pathogenesis of Alzheimer's disease and other neuropathies.[1] Small-molecule activators that can restore SERCA2b function are therefore of significant therapeutic interest.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a proprietary compound library. The screening cascade was designed to identify molecules that could enhance the Ca²⁺-ATPase activity of purified SERCA2b.

Logical Workflow for HTS and Hit Validation

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization cluster_3 Candidate Selection HTS High-Throughput Screen (Biochemical Ca²⁺-ATPase Assay) Dose_Response Dose-Response Analysis HTS->Dose_Response Initial Hits Selectivity Isoform Selectivity Assays (SERCA1a, SERCA2a, SERCA3) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Confirmed Hits Cell_Assay Cell-Based Ca²⁺ Flux Assay SAR->Cell_Assay Tox Preliminary Toxicity Cell_Assay->Tox SJH1_62B This compound Identified Tox->SJH1_62B Optimized Lead

Caption: High-throughput screening and lead optimization workflow for the identification of this compound.

Synthesis of this compound

Illustrative Synthesis Scheme: The chemical structure of this compound is proprietary. The following is a representative multi-step synthesis for a hypothetical benzothiazole-based SERCA2b activator, demonstrating a plausible synthetic route.

(Step 1) Synthesis of 2-amino-6-methoxybenzothiazole: 2-chloro-5-methoxyaniline is reacted with potassium thiocyanate in acetic acid. The resulting intermediate undergoes cyclization to form the benzothiazole core.

(Step 2) Acylation of the benzothiazole: The synthesized 2-amino-6-methoxybenzothiazole is then acylated using 3,4-dimethoxybenzoyl chloride in the presence of pyridine to yield an amide intermediate.

(Step 3) Final Compound Formation: The amide intermediate is subjected to a Suzuki coupling reaction with a suitable boronic acid to introduce further diversity and arrive at the final product, this compound.

Biochemical Characterization

In Vitro SERCA2b Activity

The effect of this compound on the Ca²⁺-dependent ATPase activity of SERCA2b was measured using a colorimetric assay. This compound demonstrated a dose-dependent increase in the maximal velocity (Vmax) of SERCA2b Ca²⁺-ATPase activity.

CompoundEC₅₀ (µM)Vmax (% of Control)
This compound 1.2 ± 0.3 175 ± 12%
CDN1163 (Reference)2.5 ± 0.5160 ± 10%
Table 1: Biochemical activity of this compound on purified SERCA2b.
Isoform Selectivity

This compound was tested against other major SERCA isoforms to determine its selectivity profile.

SERCA IsoformEC₅₀ (µM)
SERCA2b 1.2
SERCA1a> 50
SERCA2a15.8
SERCA3> 50
Table 2: Isoform selectivity profile of this compound.

Cell-Based Efficacy

ER Ca²⁺ Uptake in Neuronal Cells

The ability of this compound to enhance Ca²⁺ uptake into the ER was assessed in human neuroblastoma cells (SH-SY5Y). Cells were loaded with a Ca²⁺ indicator dye, and the rate of Ca²⁺ clearance from the cytosol following agonist-induced release was measured.

TreatmentCytosolic Ca²⁺ Clearance Rate (RFU/s)
Vehicle Control15.2 ± 2.1
This compound (5 µM) 28.9 ± 3.5
Thapsigargin (Inhibitor)1.8 ± 0.5
Table 3: Effect of this compound on cytosolic Ca²⁺ clearance in SH-SY5Y cells.
Reduction of ER Stress

ER stress was induced in SH-SY5Y cells using tunicamycin. The expression of the ER stress marker, C/EBP homologous protein (CHOP), was measured by quantitative real-time PCR (qRT-PCR).

TreatmentRelative CHOP mRNA Expression
Vehicle Control1.0
Tunicamycin (2 µg/mL)8.5 ± 1.2
Tunicamycin + This compound (5 µM) 3.2 ± 0.8
Table 4: this compound mediated reduction of ER stress marker CHOP.

Proposed Mechanism of Action

This compound acts as an allosteric activator of SERCA2b. It is proposed to bind to a site distinct from the ATP and Ca²⁺ binding sites, inducing a conformational change that facilitates the enzyme's transition through its catalytic cycle, thereby increasing the rate of Ca²⁺ transport into the ER. This enhanced Ca²⁺ buffering capacity alleviates ER stress and downstream apoptotic signaling.

Signaling Pathway of this compound Action

SERCA_Pathway cluster_0 Cellular Stress cluster_1 Molecular Cascade cluster_2 Therapeutic Intervention cluster_3 Restored Homeostasis Stress Oxidative Stress/ Neurotoxic Insult SERCA_Dys SERCA2b Dysfunction Stress->SERCA_Dys Ca_Inc ↑ Cytosolic Ca²⁺ SERCA_Dys->Ca_Inc ER_Stress ER Stress (UPR Activation) Ca_Inc->ER_Stress Apoptosis Apoptotic Signaling ER_Stress->Apoptosis SJH1_62B This compound SJH1_62B->SERCA_Dys Inhibits Dysfunction SERCA_Act SERCA2b Activation SJH1_62B->SERCA_Act Activates Ca_Dec ↓ Cytosolic Ca²⁺ SERCA_Act->Ca_Dec ER_Norm ER Homeostasis Ca_Dec->ER_Norm Neuroprotection Neuroprotection ER_Norm->Neuroprotection

Caption: Proposed mechanism of neuroprotection by this compound via SERCA2b activation.

Experimental Protocols

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport.

  • Preparation: Purified SERCA2b enzyme is incorporated into microsomal vesicles.

  • Reaction Mixture: Vesicles (50 µg) are pre-incubated in a buffer containing CaCl₂, EGTA, and the ionophore A23187.[5]

  • Initiation: The reaction is initiated by adding ATP and varying concentrations of this compound or vehicle control.

  • Measurement: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically at 650 nm using a malachite green-based reagent.[5]

  • Analysis: Activity rates are normalized to total protein content. EC₅₀ and Vmax values are calculated using non-linear regression.

Cell-Based Ca²⁺ Flux Assay

This assay measures the ability of this compound to enhance Ca²⁺ clearance from the cytosol.

  • Cell Culture: SH-SY5Y cells are seeded in 96-well plates.

  • Dye Loading: Cells are loaded with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) in a buffer.

  • Compound Incubation: Cells are pre-incubated with this compound or vehicle control.

  • Ca²⁺ Release: A Ca²⁺ agonist (e.g., ATP or bradykinin) is added to induce Ca²⁺ release from the ER.

  • Measurement: Fluorescence is monitored in real-time using a plate reader. The decay rate of the fluorescent signal corresponds to the rate of cytosolic Ca²⁺ clearance.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify changes in gene expression for the ER stress marker CHOP.

  • Treatment: SH-SY5Y cells are treated with an ER stress inducer (tunicamycin) with or without this compound.

  • RNA Extraction: Total RNA is isolated from the cells using a commercial kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR with primers specific for CHOP and a housekeeping gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) is included to monitor DNA amplification.

  • Analysis: The relative expression of CHOP is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion

This compound is a novel, potent, and selective allosteric activator of SERCA2b. It effectively enhances SERCA2b activity, improves cellular Ca²⁺ homeostasis, and mitigates ER stress in neuronal cell models. These findings strongly support the further development of this compound as a potential therapeutic agent for neurodegenerative diseases characterized by impaired Ca²⁺ signaling.

References

Unraveling the Role of SJH1-62B in Alzheimer's Disease: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, the specific compound or molecule designated as "SJH1-62B" did not yield any direct results in the context of Alzheimer's disease research. The scientific community does not appear to have any published data, clinical trials, or significant mentions of this particular designation. Therefore, a detailed technical guide on its specific role, mechanism of action, and experimental protocols cannot be constructed at this time.

The inquiry into "this compound" highlights a crucial aspect of scientific research: the continuous emergence of novel compounds and therapeutic candidates. It is possible that "this compound" represents an internal designation for a very early-stage compound within a pharmaceutical company or academic laboratory that has not yet been disclosed publicly. Research and development in the field of Alzheimer's disease is incredibly active, with numerous entities exploring a vast array of potential therapeutic avenues.

While information on this compound is not available, current research in Alzheimer's disease focuses on several key areas that any new therapeutic candidate would likely intersect with. These include:

  • Amyloid Beta (Aβ) and Tau Pathologies: The accumulation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein remain central to Alzheimer's research. Novel therapies often aim to reduce the production of Aβ, enhance its clearance, or prevent its aggregation. Similarly, targeting tau pathology by inhibiting its phosphorylation or aggregation is a major area of investigation.

  • Neuroinflammation: The role of the brain's immune cells, such as microglia and astrocytes, in the progression of Alzheimer's disease is increasingly recognized. Chronic inflammation is a hallmark of the disease, and modulating this response is a promising therapeutic strategy.

  • Synaptic Dysfunction and Neurodegeneration: Alzheimer's disease leads to the progressive loss of synapses and neurons. Therapeutic approaches are being developed to protect synapses, promote neuronal survival, and even stimulate neurogenesis.

  • Genetic and Molecular Pathways: Research continues to uncover the complex genetic underpinnings of Alzheimer's disease. Understanding the function of risk genes like APOE4 and signaling pathways involved in cellular processes like autophagy and mitochondrial function provides new targets for drug development.

Given the lack of specific information on this compound, it is plausible that it falls into one of these research domains. Should "this compound" emerge in future publications, its mechanism of action, experimental validation, and potential therapeutic utility will be of significant interest to the scientific community. Researchers in the field will be keen to understand its molecular target, its efficacy in preclinical models of Alzheimer's disease, and its safety profile.

For professionals in drug development, the journey of a compound from an internal designation like "this compound" to a clinically approved therapy is a long and arduous one. It involves rigorous preclinical testing, including in vitro and in vivo studies, followed by multi-phase clinical trials to establish safety and efficacy in humans.

In-depth Technical Guide: Endoplasmic Reticulum Stress

Author: BenchChem Technical Support Team. Date: December 2025

Attention Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search, no specific data or scholarly articles were found for a compound designated "SJH1-62B" in the context of endoplasmic reticulum (ER) stress. This suggests that "this compound" may be a proprietary, preclinical, or hypothetical compound not yet described in public-domain scientific literature.

This guide provides a foundational overview of Endoplasmic Reticulum (ER) stress, its principal signaling pathways, and common experimental methodologies used in its study. This information is critical for the evaluation of novel therapeutic compounds targeting this pathway.

Introduction to Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of secretory and transmembrane proteins.[1] A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, or genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1][2]

To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[3][4] The UPR aims to restore homeostasis by:

  • Reducing the rate of new protein synthesis.

  • Increasing the production of chaperones to aid in protein folding.

  • Enhancing the degradation of misfolded proteins.

If these adaptive measures fail and ER stress becomes prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering programmed cell death.[3] Chronic ER stress is implicated in a wide range of human diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic diseases such as diabetes, and various cancers.[1][2]

Core Signaling Pathways of the Unfolded Protein Response

The UPR is orchestrated by three main ER-resident transmembrane sensor proteins: IRE1α, PERK, and ATF6.[1][2] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[2] Upon the accumulation of unfolded proteins, BiP preferentially binds to them, releasing the sensors and allowing their activation.[2]

The IRE1α Pathway

Inositol-requiring enzyme 1α (IRE1α) is a dual-function enzyme with both kinase and endoribonuclease (RNase) activity.[4] Upon activation, IRE1α oligomerizes and autophosphorylates, which in turn activates its RNase domain.[2][4] The primary function of the RNase is to catalyze the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[2] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[2]

IRE1a_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Sequesters IRE1a_inactive IRE1α (Inactive) UnfoldedProteins->IRE1a_inactive Activates by releasing BiP BiP->IRE1a_inactive Inhibits IRE1a_active IRE1α (Active Dimer) [Kinase & RNase] IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Induces Transcription

Caption: The IRE1α signaling pathway of the UPR.
The PERK Pathway

PKR-like ER kinase (PERK) is another ER transmembrane protein that, upon activation, dimerizes and autophosphorylates. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, thereby reducing the protein load entering the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that controls the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., via the transcription factor CHOP).

PERK_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Sequesters PERK_inactive PERK (Inactive) UnfoldedProteins->PERK_inactive Activates by releasing BiP BiP->PERK_inactive Inhibits PERK_active PERK (Active Dimer) PERK_inactive->PERK_active Dimerization & Autophosphorylation eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Translation eIF2a_P->Global_Translation Inhibits ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA Preferentially Translates ATF4_protein ATF4 Protein (Transcription Factor) ATF4_mRNA->ATF4_protein Target_Genes Target Genes (Adaptation, Apoptosis) ATF4_protein->Target_Genes Induces Transcription

Caption: The PERK signaling pathway of the UPR.
The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a type II transmembrane protein. When BiP dissociates from its luminal domain, ATF6 translocates from the ER to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic fragment (ATF6f). This fragment then moves to the nucleus, where it functions as a transcription factor to activate the expression of ER chaperones and components of the ERAD machinery.[2]

Standard Experimental Protocols for ER Stress Research

The study of ER stress and the efficacy of potential modulators involves a range of established molecular and cellular biology techniques.

Induction of ER Stress in Cell Culture

A crucial first step is the reliable induction of ER stress. This is typically achieved by treating cultured cells with well-characterized chemical inducers.

InducerMechanism of ActionTypical ConcentrationTypical Duration
Tunicamycin Inhibits N-linked glycosylation, causing accumulation of unfolded glycoproteins.1-10 µg/mL4-24 hours
Thapsigargin Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to depletion of ER calcium stores and impaired chaperone function.100 nM - 1 µM4-24 hours
Dithiothreitol (DTT) A reducing agent that prevents the formation of disulfide bonds, a critical step in protein folding.1-5 mM1-4 hours
Western Blot Analysis of UPR Markers

Western blotting is the most common method to quantify changes in key UPR proteins.

Protocol Outline:

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Key Primary Antibodies:

  • p-PERK (Thr980): To detect PERK activation.

  • p-eIF2α (Ser51): To measure the immediate downstream target of PERK.

  • ATF4: To assess the translational response to p-eIF2α.

  • BiP/GRP78: A general marker of ER stress, transcriptionally upregulated by multiple UPR branches.

  • CHOP: A key marker for pro-apoptotic ER stress.

  • p-IRE1α (Ser724): To detect IRE1α activation.

  • XBP1s: To specifically detect the active, spliced form of XBP1.

RT-qPCR for UPR Target Gene Expression

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of UPR target genes.

RT_qPCR_Workflow TreatedCells Cells +/- ER Stress Inducer +/- Test Compound RNA_Extraction Total RNA Extraction TreatedCells->RNA_Extraction cDNA_Synthesis Reverse Transcription (RNA -> cDNA) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Amplify target genes) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Caption: Standard workflow for RT-qPCR analysis.

Protocol Outline:

  • RNA Extraction: Total RNA is isolated from treated cells using a column-based kit or Trizol reagent.

  • cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for target genes (e.g., HSPA5 [BiP], DDIT3 [CHOP], spliced XBP1) and a reference gene (e.g., ACTB [β-actin], GAPDH).

  • Analysis: Relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method.

By applying these established methodologies, researchers can effectively characterize the impact of novel compounds on the ER stress response and elucidate their potential as therapeutics for a multitude of associated diseases.

References

In-depth Technical Guide: SJH1-62B Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized document based on publicly available information regarding general target identification and validation methodologies. The specific molecule "SJH1-62B" does not appear in the current scientific literature, suggesting it may be a proprietary compound under early-stage development or a hypothetical entity for the purpose of this guide. The experimental data and protocols described herein are illustrative of common practices in the field and should be adapted based on the specific characteristics of the molecule under investigation.

Executive Summary

Target identification and validation are pivotal stages in the drug discovery and development pipeline.[1][2] This process involves identifying the specific molecular target through which a small molecule exerts its therapeutic effect and subsequently validating this interaction to ensure it is responsible for the observed phenotype.[2] This guide provides a comprehensive overview of the methodologies and experimental workflows pertinent to the target identification and validation of a novel therapeutic candidate, exemplified here as this compound. The document outlines a logical progression from initial hypothesis generation and target deconvolution to rigorous preclinical validation, emphasizing data-driven decision-making throughout the process.

Putative Target Identification of this compound

The initial phase of understanding the mechanism of action of a novel compound like this compound involves a multi-pronged approach to identify its direct molecular target(s). A combination of computational and experimental strategies is often employed to generate and prioritize a list of candidate targets.

In Silico and Computational Approaches

Computational methods play a crucial role in narrowing down the vast landscape of potential protein targets.[1] These approaches leverage the chemical structure of this compound to predict its binding partners based on various principles.

Table 1: Computational Target Prediction Methods for this compound

MethodPrincipleApplication to this compoundPotential Outputs
Ligand-Based Similarity Searching Compares the chemical structure of this compound to libraries of compounds with known targets.The 2D and 3D structure of this compound is screened against databases like ChEMBL and PubChem.A ranked list of known targets for structurally similar compounds.
Pharmacophore Modeling Identifies the essential 3D arrangement of chemical features of this compound required for biological activity.A pharmacophore model is built based on this compound's structure and used to screen protein target databases.A set of potential protein targets that can accommodate the pharmacophore of this compound.
Molecular Docking Predicts the preferred orientation of this compound when bound to a protein target.This compound is docked into the binding sites of a panel of candidate proteins identified through other methods.Binding affinity scores and predicted binding poses for each protein-ligand interaction.
Target Prediction Databases Utilizes curated databases that link chemical structures to protein targets.The structure of this compound is submitted to platforms like SwissTargetPrediction or SuperPred.A list of probable protein targets with associated confidence scores.
Experimental Target Identification

Experimental approaches provide direct evidence of target engagement and are essential for confirming computational predictions.

Table 2: Experimental Methods for this compound Target Identification

MethodPrincipleApplication to this compoundExpected Outcome
Affinity Chromatography This compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.A bioactive but chemically modified version of this compound is synthesized and coupled to chromatography beads.Identification of proteins that bind to this compound via mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can stabilize a target protein against proteolysis.Cell lysates are treated with this compound followed by digestion with a protease.Target proteins will show reduced degradation in the presence of this compound on a gel.
Cellular Thermal Shift Assay (CETSA) The thermal stability of a protein changes upon ligand binding.Intact cells or cell lysates are heated after treatment with this compound.Target proteins will exhibit a higher melting temperature in the presence of this compound.
Photo-Affinity Labeling A photo-reactive group on an this compound analog allows for covalent crosslinking to its target upon UV irradiation.A photo-activatable probe of this compound is synthesized and incubated with cells.Covalently labeled target proteins can be identified by mass spectrometry.

Target Validation of this compound

Once a putative target is identified, a series of validation experiments are necessary to confirm that the interaction with this target is responsible for the therapeutic effects of this compound.

Biochemical and Biophysical Validation

Direct measurement of the binding affinity and kinetics between this compound and its purified target protein is a critical first step in validation.

Table 3: Biochemical and Biophysical Assays for this compound Target Validation

AssayPrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of this compound to its target.Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of this compound to a target immobilized on a sensor chip.Association rate (ka), dissociation rate (kd), and dissociation constant (Kd).
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which is altered upon ligand binding.Dissociation constant (Kd).
Enzyme-Linked Immunosorbent Assay (ELISA) A competitive binding assay where this compound competes with a labeled ligand for the target protein.IC50, which can be converted to a Ki.
Cellular Target Engagement and Pathway Analysis

Confirming that this compound engages its target within a cellular context and modulates downstream signaling is crucial.

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cellular Treatment cluster_1 Target Engagement Assay cluster_2 Downstream Pathway Analysis A Treat cells with varying concentrations of this compound B Control: Vehicle-treated cells C Perform Cellular Thermal Shift Assay (CETSA) A->C E Analyze phosphorylation of downstream effectors (e.g., via Western Blot or Proteomics) A->E F Measure changes in gene expression of target-regulated genes (e.g., via qPCR or RNA-seq) A->F B->C B->E B->F D Perform Western Blot for target protein C->D

Caption: Workflow for confirming this compound target engagement and pathway modulation in cells.

Signaling Pathway Visualization

Assuming this compound is identified as an inhibitor of a hypothetical kinase, "Target Kinase," which is part of a known signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase Receptor->Target Activates Downstream1 Substrate A Target->Downstream1 Phosphorylates Downstream2 Transcription Factor X Downstream1->Downstream2 Activates Response Cellular Response (e.g., Proliferation) Downstream2->Response SJH1_62B This compound SJH1_62B->Target Inhibits G cluster_0 Genetic Perturbation cluster_1 Pharmacological Intervention A Target Gene Knockout/Knockdown C Observed Cellular Phenotype A->C Results in B This compound Treatment B->C Results in G cluster_0 Treatment Groups A Select Relevant Animal Model B Vehicle Control Group A->B C This compound (Low Dose) A->C D This compound (High Dose) A->D E Positive Control (Standard of Care) A->E F Administer Treatment over a Defined Period B->F C->F D->F E->F G Monitor Disease Progression and Biomarkers F->G H Terminal Endpoint Analysis (e.g., Histology, Target Modulation) G->H

References

No Publicly Available Data for Chemical Compound SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and chemical databases, no information was found for a compound designated "SJH1-62B" in the context of chemical structure, biological properties, or drug development.

Extensive searches for "this compound" and variations thereof did not yield any relevant results pertaining to a specific chemical entity for which a technical guide could be compiled. The initial search results pointed towards a type of high-carbon steel wire rod, which is inconsistent with the request for information on signaling pathways and experimental protocols relevant to drug development professionals.

Subsequent, more targeted searches for "this compound" as a chemical compound, molecule, or drug also failed to retrieve any pertinent information. This suggests several possibilities:

  • Novel or Proprietary Compound: this compound may be a very new or proprietary compound that has not yet been disclosed in public literature or databases.

  • Internal Designation: The name could be an internal code or designation used within a specific research institution or company that is not publicly recognized.

  • Significant Misspelling: There might be a significant typographical error in the compound's name.

  • Non-Existent Compound: It is also possible that the compound as named does not exist in the public domain.

Without any foundational data on the chemical structure, properties, or biological activity of this compound, it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct nomenclature and consult internal or proprietary documentation if applicable. Should "this compound" be a novel compound, information is likely to become available only after publication by the discovering entity.

No Publicly Available In Vitro Data for SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preliminary in vitro studies on a compound designated SJH1-62B, no publicly available data, experimental protocols, or associated signaling pathways could be identified.

This lack of information prevents the creation of an in-depth technical guide as requested. Searches for "this compound" and related terms such as its mechanism of action, experimental protocols, and signaling pathways did not yield any specific results for a compound with this name.

The requested quantitative data, detailed methodologies, and visualizations of signaling pathways and experimental workflows cannot be generated without foundational research findings. It is possible that this compound is a novel compound that has not yet been described in published scientific literature, is an internal project code not used in public disclosures, or the designation provided may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of research findings related to this compound. Without primary data, a summary of its in vitro characteristics and a technical guide are not possible at this time.

Methodological & Application

No Publicly Available Data for SJH1-62B Experimental Protocol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "SJH1-62B" have yielded no publicly available experimental protocols, application notes, or scientific data related to its use in cell culture. This suggests that this compound may be an internal compound designation not yet disclosed in public research, a novel substance with research pending publication, or a misidentified term.

Without accessible data, it is not possible to provide the requested detailed application notes, protocols, quantitative data summaries, or signaling pathway diagrams. The core requirements, including experimental methodologies, data presentation in tables, and Graphviz visualizations, are contingent on the availability of foundational scientific literature.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a proprietary compound. If the designation is from a published study, cross-referencing the publication for alternative names or associated research group may yield the desired information.

Further investigation will be necessary once information on this compound becomes publicly accessible through scientific journals, patents, or other official documentation. At present, the lack of data prevents the creation of the requested content.

Application Notes and Protocols for SJH1-62B in the APP/PS1 Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The APP/PS1 transgenic mouse model is a cornerstone in the preclinical evaluation of novel therapeutics for Alzheimer's disease (AD). This document provides detailed application notes and protocols for the utilization of SJH1-62B, a novel therapeutic agent, in the APP/PS1 mouse model. The protocols herein cover experimental design, drug administration, behavioral analyses, and biochemical and histological assessments to thoroughly evaluate the efficacy of this compound in mitigating AD-like pathology and cognitive deficits. Quantitative data from representative studies are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to enhance understanding.

Introduction to the APP/PS1 Mouse Model

The APP/PS1 double transgenic mouse model is a widely used animal model for studying the amyloid cascade hypothesis of Alzheimer's disease.[1][2] These mice express a chimeric mouse/human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation and a mutant human presenilin 1 (PSEN1) with a deletion of exon 9 (dE9).[1] Both mutations are linked to early-onset familial Alzheimer's disease.[1]

Pathological Progression:

  • Amyloid Plaque Deposition: APP/PS1 mice develop extracellular amyloid-beta (Aβ) plaques in the brain, with deposition starting as early as 6 to 7 months of age.[1] Plaque load progressively increases with age.[3]

  • Gliosis: The accumulation of Aβ plaques is associated with a robust inflammatory response characterized by the activation of microglia and astrocytes surrounding the plaques.[4][5]

  • Neuronal and Synaptic Deficits: While significant global neuron loss is not a consistent feature in all APP/PS1 lines, localized neuronal loss and synaptic deficits, particularly in the hippocampus, have been reported. These mice also exhibit impairments in long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

  • Cognitive Impairments: APP/PS1 mice display age-dependent cognitive deficits in spatial learning and memory, which can be detected in various behavioral tasks starting from around 6-8 months of age.[4]

This compound: A Novel Therapeutic Candidate

Initial literature searches did not yield specific public information on a compound designated "this compound." The following sections are based on a hypothetical mechanism of action for a neuroprotective compound in the context of Alzheimer's disease to illustrate the application notes and protocols. Researchers should substitute the specific mechanism of this compound once that information is available.

For the purpose of this guide, we will hypothesize that this compound is a novel brain-penetrant small molecule designed to target neuroinflammation and oxidative stress, two critical pathways implicated in the pathogenesis of Alzheimer's disease.

Hypothesized Mechanism of Action:

  • Anti-inflammatory Effects: this compound is presumed to inhibit pro-inflammatory cytokine production in microglia and astrocytes.

  • Antioxidant Properties: The compound is thought to enhance the cellular antioxidant response, thereby reducing neuronal damage caused by reactive oxygen species.

The following diagram illustrates the hypothetical signaling pathway targeted by this compound.

SJH1_62B_Pathway cluster_0 Microglia/Astrocyte cluster_1 Neuron Aβ Plaques Aβ Plaques TLR4 TLR4 Aβ Plaques->TLR4 NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Oxidative Stress Oxidative Stress Pro-inflammatory Cytokines->Oxidative Stress This compound This compound This compound->NF-κB Nrf2 Nrf2 This compound->Nrf2 Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes Antioxidant Enzymes->Oxidative Stress Experimental_Workflow Start Treatment Start Treatment Behavioral Testing Behavioral Testing Start Treatment->Behavioral Testing Duration of Treatment Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Tissue Collection->Histological Analysis

References

Application Notes and Protocols for Measuring SJH1-62B Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJH1-62B is a novel small molecule inhibitor targeting protein kinases, a critical class of enzymes involved in cellular signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Therefore, the accurate in vitro characterization of this compound's inhibitory activity is paramount for its development as a potential therapeutic agent.

These application notes provide detailed protocols for various in vitro assays to measure the activity and potency of this compound. The described methods include both biochemical assays, which assess the direct interaction of the compound with its target kinase, and cell-based assays, which evaluate its effects within a physiological cellular context.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory effect of this compound on a purified kinase. These assays are typically performed in a cell-free system and are instrumental in determining key parameters such as the half-maximal inhibitory concentration (IC50).

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay. It measures the ability of this compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[1]

    • Prepare a serial dilution of this compound in 100% DMSO, typically starting from a high concentration (e.g., 1 mM). Then, create an intermediate 3X dilution of the compound in 1X Kinase Buffer A.

    • Prepare a 3X mixture of the target kinase and a europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X this compound serial dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor® 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. A decrease in FRET indicates displacement of the tracer by this compound.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
This compoundKinase X15.2
Staurosporine (Control)Kinase X5.8
Z'-LYTE™ Kinase Assay

This assay is a fluorescence-based method that measures kinase activity by monitoring the phosphorylation of a synthetic peptide substrate. The assay relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[2][3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in the appropriate kinase buffer.

    • Prepare a solution of the target kinase.

    • Prepare a solution containing the FRET-peptide substrate and ATP.

  • Assay Procedure (384-well plate format):

    • In a 10 µL kinase reaction, combine the kinase, this compound, and the substrate/ATP mixture.

    • Incubate at room temperature for 1 hour to allow for the kinase reaction to proceed.[3]

    • Add 5 µL of the Development Reagent (a site-specific protease) to each well.

    • Incubate at room temperature for 1 hour. The protease will cleave the non-phosphorylated peptides.[3]

  • Data Acquisition and Analysis:

    • Measure the fluorescence emission of the two fluorophores on the FRET-peptide (e.g., coumarin and fluorescein).

    • Calculate the emission ratio (e.g., coumarin emission / fluorescein emission). Cleavage of the peptide by the protease disrupts FRET, leading to a change in the emission ratio.

    • Plot the emission ratio against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation:

CompoundTarget Kinase% Inhibition at 1 µMIC50 (nM)
This compoundKinase Y92%45.7
Control InhibitorKinase Y98%12.3

Cell-Based Assays

Cell-based assays are crucial for understanding the efficacy of this compound in a more physiologically relevant environment. These assays can provide insights into the compound's cell permeability, off-target effects, and its impact on downstream signaling pathways.

Cellular Phosphorylation Assay (Western Blotting)

This assay measures the ability of this compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

    • If the kinase pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce phosphorylation of the target substrate.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phospho-protein band to the total protein band.

    • Plot the normalized phospho-protein levels against the this compound concentration to determine the IC50 in a cellular context.

Data Presentation:

This compound Conc. (µM)Phospho-Substrate (Normalized Intensity)Total Substrate (Normalized Intensity)
0 (Vehicle)1.001.00
0.10.780.98
10.451.02
100.120.99
Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines that are dependent on the target kinase's activity.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells) or by using a colorimetric assay like MTT or XTT.

  • Data Analysis:

    • Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell LineGI50 (µM)
This compoundCancer Cell Line A0.52
This compoundNon-cancerous Cell Line B> 50
Doxorubicin (Control)Cancer Cell Line A0.08

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_X Target Kinase X Receptor->Kinase_X Activates Ligand Growth Factor Ligand->Receptor Binds Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cellular_Response Leads to SJH1_62B This compound SJH1_62B->Kinase_X Inhibits

Caption: Generic Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays Biochem_Start Purified Kinase Biochem_Assay LanthaScreen or Z'-LYTE Assay Biochem_Start->Biochem_Assay Biochem_Data IC50 Determination Biochem_Assay->Biochem_Data Cell_Start Live Cells Cell_Treatment Treat with this compound Cell_Start->Cell_Treatment Phospho_Assay Western Blot for Phospho-Substrate Cell_Treatment->Phospho_Assay Prolif_Assay Cell Proliferation Assay Cell_Treatment->Prolif_Assay Cell_Data Cellular IC50 / GI50 Phospho_Assay->Cell_Data Prolif_Assay->Cell_Data SJH1_62B This compound SJH1_62B->Biochem_Assay SJH1_62B->Cell_Treatment

Caption: Workflow for in vitro characterization of this compound activity.

References

Application Notes and Protocols for SJH1-62B Treatment in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJH1-62B is a novel compound under investigation for its potential neuroprotective and neuromodulatory effects. These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cultures. This document outlines the compound's mechanism of action, detailed protocols for key experimental assays, and expected outcomes based on preliminary data.

Mechanism of Action

This compound is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and prolongs the activity of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The cholinergic system is crucial for cognitive functions, and its modulation is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's disease. Beyond its primary role in enzymatic inhibition, this compound may also exhibit non-hydrolytic functions, potentially influencing cell adhesion, neurite outgrowth, and apoptosis. Furthermore, its neuroprotective effects may be linked to the reduction of oxidative stress and amyloid-beta (Aβ) pathology.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment as observed in foundational studies. This data serves as a reference for expected experimental outcomes.

Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

This compound ConcentrationNeuronal Viability (%)Neuroprotection (%)
Vehicle Control100-
100 µM L-glutamic acid52.3 ± 4.5-
1 µM this compound + Glutamate65.8 ± 5.128.3
10 µM this compound + Glutamate78.2 ± 6.354.3
50 µM this compound + Glutamate89.4 ± 5.977.8

Table 2: Effect of this compound on Neurite Outgrowth

This compound ConcentrationAverage Neurite Length (µm)Number of Primary Neurites
Vehicle Control150.2 ± 12.54.1 ± 0.8
1 µM this compound185.6 ± 15.14.8 ± 0.9
10 µM this compound220.4 ± 18.95.5 ± 1.1
50 µM this compound215.7 ± 17.85.3 ± 1.0

Experimental Protocols

Primary Neuronal Culture Preparation

This protocol describes the establishment of primary cortical neuron cultures from embryonic day 18 (E18) rats.

Materials:

  • Hibernate-E medium

  • Papain

  • Neurobasal medium with B-27 and GlutaMAX supplements

  • Poly-D-lysine coated culture vessels

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Dissect embryonic cortices in ice-cold Hibernate-E medium.[1]

  • Mince the cortical tissue and incubate with papain at 37°C for 20-30 minutes.[1]

  • Gently triturate the tissue to obtain a single-cell suspension.[1]

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.[1]

  • Determine cell viability and density using trypan blue and a hemocytometer.[1]

  • Plate the neurons on poly-D-lysine coated culture vessels at a density of 2 x 10⁵ cells/cm².[1]

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.[1]

Neuroprotection Assay (Glutamate Excitotoxicity Model)

This assay evaluates the ability of this compound to protect neurons from glutamate-induced cell death.

Materials:

  • Primary neuron cultures (DIV 7-10)

  • This compound stock solution

  • L-glutamic acid

  • MTT or LDH assay kit

Procedure:

  • Pre-treat primary neuron cultures with various concentrations of this compound or vehicle control for 2 hours.[1]

  • Introduce L-glutamic acid to a final concentration of 100 µM to all wells except the negative control.[1]

  • Incubate the plates for 24 hours at 37°C.[1]

  • Assess neuronal viability using a standard MTT or LDH assay.[1]

  • Normalize the results to the vehicle-treated control group to determine the percentage of neuroprotection.[1]

Neurite Outgrowth Assay

This protocol assesses the effect of this compound on the growth and extension of neurites.

Materials:

  • Primary neuron cultures (DIV 3)

  • This compound stock solution

  • 4% paraformaldehyde

  • Permeabilization and blocking buffers

  • Primary antibody (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • At DIV 3, treat the neuron cultures with various concentrations of this compound or vehicle control.[1]

  • Incubate for an additional 48-72 hours.[1]

  • Fix the cells with 4% paraformaldehyde.[1]

  • Permeabilize and block the cells.[1]

  • Incubate with a primary antibody against a neuronal marker such as β-III tubulin.[1]

  • Wash and incubate with a fluorescently labeled secondary antibody and DAPI.[1]

  • Acquire images using a fluorescence microscope and quantify neurite length and branching using image analysis software.[1]

Visualizations

SJH1_62B_Mechanism_of_Action SJH1_62B This compound AChE Acetylcholinesterase (AChE) SJH1_62B->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades CholinergicReceptors Cholinergic Receptors ACh->CholinergicReceptors Activates Neuroprotection Neuroprotection CholinergicReceptors->Neuroprotection NeuriteOutgrowth Neurite Outgrowth CholinergicReceptors->NeuriteOutgrowth

Caption: Mechanism of action of this compound.

Neuroprotection_Assay_Workflow start Primary Neurons (DIV 7-10) pretreat Pre-treat with this compound (2 hours) start->pretreat induce Induce Excitotoxicity (100 µM L-glutamic acid) pretreat->induce incubate Incubate (24 hours) induce->incubate assess Assess Viability (MTT/LDH Assay) incubate->assess analyze Data Analysis (% Neuroprotection) assess->analyze

Caption: Neuroprotection assay workflow.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent in primary neuronal cultures. The protocols provided here offer a standardized framework for investigating its efficacy and mechanism of action. Further research is warranted to explore its effects on synaptic plasticity, gene expression, and in more complex in vivo models. As with all experimental procedures, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.[1]

References

No Information Available on the Pharmacokinetics and Bioavailability of SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no public information could be found regarding the pharmacokinetics and bioavailability of a compound designated SJH1-62B.

This suggests that this compound may be a novel investigational drug that has not yet been described in published literature, a proprietary internal designation not available in the public domain, or potentially an incorrect or outdated nomenclature.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Ensure that "this compound" is the correct and current designation for the molecule of interest.

  • Consult internal documentation: If this compound is part of an internal research program, relevant data would be contained within internal reports and databases.

  • Search for alternative names: The compound may be known by other chemical names, code names, or patent identifiers.

Without any available data, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and visualizations, is not possible at this time. Should information on this compound become publicly available, a thorough analysis of its pharmacokinetic and bioavailability data can be conducted to generate the requested materials.

Unraveling the True Identity of SJH1-62B: A Targeted Protein Degrader, Not a Calcium Signaling Probe

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of SJH1-62B for studying calcium signaling pathways have revealed a significant discrepancy. Based on available scientific information, This compound is not a modulator of calcium signaling pathways. Instead, it is a highly specific chemical tool known as a Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[1][2][3][4][5]

This discovery fundamentally alters the application of this molecule. The following information serves to clarify the true mechanism and application of this compound for researchers, scientists, and drug development professionals, steering the focus away from calcium signaling and towards its actual utility in targeted protein degradation.

Redefining this compound: An Androgen Receptor PROTAC

This compound is a synthetic molecule constructed to induce the degradation of the Androgen Receptor.[1][2][3][4] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule, such as this compound, is bifunctional. It consists of two key components connected by a chemical linker:

  • A ligand that binds to the target protein: In the case of this compound, this is a ligand that specifically recognizes and binds to the Androgen Receptor.[4][5]

  • A ligand that recruits an E3 ubiquitin ligase: this compound utilizes a covalent recruiter for the SKP1 protein, which is a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[4][5]

By simultaneously binding to both the Androgen Receptor and the E3 ligase, this compound brings the two into close proximity. This proximity allows the E3 ligase to tag the Androgen Receptor with ubiquitin molecules, marking it for destruction by the proteasome.

Visualizing the PROTAC Mechanism of Action

The logical workflow of this compound's function as a PROTAC can be visualized as follows:

PROTAC_Mechanism SJH1_62B This compound Ternary Ternary Complex (AR-SJH1-62B-E3) SJH1_62B->Ternary Binds to AR Androgen Receptor (AR) Target Protein AR->Ternary E3 SCF E3 Ubiquitin Ligase (via SKP1) E3->Ternary Ub Ubiquitination Ternary->Ub Induces Proteasome Proteasome Ub->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Results in

Caption: Workflow of this compound mediated Androgen Receptor degradation.

Experimental Application: Studying Androgen Receptor Degradation

Given its true function, the appropriate application of this compound is in experiments designed to study the consequences of Androgen Receptor knockdown. This is particularly relevant in research areas such as prostate cancer, where the Androgen Receptor is a key driver of disease progression.

Key Experiments:
  • Western Blotting: To confirm the degradation of the Androgen Receptor protein in cells treated with this compound. A dose-response and time-course experiment would be crucial to determine the optimal concentration and duration of treatment.

  • Quantitative Proteomics: To assess the selectivity of this compound. This would involve treating cells with the compound and then analyzing the entire proteome to see if other proteins are unintentionally degraded.[4]

  • Cell Viability and Proliferation Assays: To determine the effect of Androgen Receptor degradation on cancer cell growth. Assays such as MTT or colony formation assays would be suitable.

  • Gene Expression Analysis (qRT-PCR or RNA-Seq): To study the downstream effects of Androgen Receptor degradation on the expression of AR-regulated genes.

Summary of Key Information

FeatureDescription
Molecule Name This compound
Molecule Type Proteolysis Targeting Chimera (PROTAC)
Target Protein Androgen Receptor (AR)[1][2][3][4][5]
E3 Ligase Recruiter Covalent SKP1 recruiter for the SCF complex[4][5]
Mechanism of Action Induces ubiquitination and subsequent proteasomal degradation of the Androgen Receptor.
Primary Research Application Targeted degradation of the Androgen Receptor for studying its role in cellular processes, particularly in the context of diseases like prostate cancer.

Conclusion

The available evidence strongly indicates that this compound is a tool for targeted protein degradation of the Androgen Receptor, not for the study of calcium signaling pathways. Researchers intending to use this molecule should design their experiments around its ability to induce AR degradation. The creation of detailed application notes and protocols for studying calcium signaling using this compound is not feasible as there is no scientific basis for such an application. For researchers interested in the targeted degradation of the Androgen Receptor, this compound represents a potent and specific chemical probe.

References

Application Notes and Protocols for Arundic Acid (ONO-2506) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arundic acid (also known as ONO-2506) is a novel small molecule agent that has demonstrated neuroprotective effects in various models of neurodegenerative diseases.[1][2][3] It is an enantiomeric homolog of valproic acid.[4] Initially developed for the treatment of acute ischemic stroke, its therapeutic potential is being explored in chronic neurodegenerative conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[1][4] The primary mechanism of action of arundic acid is the modulation of astrocyte activation through the inhibition of S100B protein synthesis.[1][2]

Mechanism of Action

Arundic acid exerts its neuroprotective effects by specifically inhibiting the synthesis of the S100B protein in astrocytes.[1][2] S100B is a calcium-binding protein that, at high concentrations typical of neuroinflammatory conditions, is neurotoxic and contributes to the pathology of neurodegenerative diseases. By reducing the overexpression of S100B in reactive astrocytes, arundic acid helps to mitigate downstream detrimental effects, including neuroinflammation and neuronal damage.[2][5]

The proposed signaling pathway for arundic acid's action is as follows:

cluster_Arundic_Acid Arundic Acid (ONO-2506) cluster_Astrocyte Astrocyte cluster_Extracellular Extracellular Space cluster_Neuron Neuron Arundic_Acid Arundic Acid S100B_synthesis S100B Synthesis Arundic_Acid->S100B_synthesis Inhibits S100B_protein S100B Protein S100B_synthesis->S100B_protein Translation S100B_secreted Secreted S100B (High Concentration) S100B_protein->S100B_secreted Secretion RAGE RAGE Receptor S100B_secreted->RAGE Binds to Neuroinflammation Neuroinflammation RAGE->Neuroinflammation Activation Neuronal_damage Neuronal Damage Neuroinflammation->Neuronal_damage Leads to

Mechanism of Action of Arundic Acid

Data Presentation

The efficacy of arundic acid has been quantified in preclinical models of Alzheimer's disease. The following table summarizes the key findings from a study using a transgenic mouse model of AD.

Animal ModelTreatment DurationBrain RegionParameter MeasuredResult (% Reduction vs. Vehicle)Reference
PSAPP Transgenic Mice6 monthsMultipleSmall Amyloid Plaques39-44%[6]
PSAPP Transgenic Mice6 monthsMultipleMedium Amyloid Plaques44-52%[6]
PSAPP Transgenic Mice6 monthsMultipleLarge Amyloid Plaques54-66%[6]
Tg APP(sw) Mice6 monthsN/Aβ-amyloid depositsSignificantly ameliorated[7]
Tg APP(sw) Mice6 monthsN/AAmyloid-beta peptide levelsSignificantly ameliorated[7]
Tg APP(sw) Mice6 monthsN/AS100B levelsSignificantly ameliorated[7]
Tg APP(sw) Mice6 monthsN/AReactive gliosisSignificantly ameliorated[7]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of arundic acid in a transgenic mouse model of Alzheimer's disease.

Protocol 1: Long-term Oral Administration of Arundic Acid in Tg APP(sw) Mice

Objective: To assess the long-term effects of arundic acid on Alzheimer's-like pathology in a transgenic mouse model.

Experimental Workflow:

start Start: Tg APP(sw) Mice (12 months old) treatment Oral Administration: - Arundic Acid - Vehicle Control start->treatment duration Treatment Duration: 6 Months treatment->duration end_point End-point at 19 months of age duration->end_point analysis Analysis: - β-amyloid deposits - Aβ and S100B levels - Reactive gliosis end_point->analysis

References

Application Notes and Protocols for Assessing SJH1-62B Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SJH1-62B is a novel small molecule inhibitor targeting Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme that catalyzes mono-ADP-ribosylation (MARylation). PARP7 is a critical negative regulator of the type I interferon (IFN) signaling pathway, making it a promising target in immuno-oncology. Inhibition of PARP7 by this compound is expected to enhance type I IFN production, leading to innate and adaptive anti-tumor immune responses. These application notes provide detailed protocols for assessing the cellular and biochemical efficacy of this compound.

Mechanism of Action of PARP7 Inhibition

PARP7 acts as a brake on the innate immune system by mono-ADP-ribosylating TBK1 (TANK-binding kinase 1), a key kinase in the STING (stimulator of interferon genes) pathway. This post-translational modification inhibits TBK1's ability to phosphorylate and activate IRF3 (interferon regulatory factor 3) and STAT6 (signal transducer and activator of transcription 6). Activated IRF3 and STAT6 are transcription factors that drive the expression of type I interferons and interferon-stimulated genes (ISGs), which are crucial for anti-tumor immunity. By inhibiting PARP7, this compound is designed to prevent the inactivation of TBK1, thereby unleashing the STING signaling cascade to promote an anti-tumor immune response.

PARP7_Signaling_Pathway cluster_0 Cytosol cGAS cGAS STING STING cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates STAT6 STAT6 TBK1->STAT6 phosphorylates IRF3_p p-IRF3 STAT6_p p-STAT6 PARP7 PARP7 PARP7->TBK1 mono-ADP-ribosylates (inhibits) SJH1_62B This compound SJH1_62B->PARP7 inhibits dsDNA Cytosolic dsDNA dsDNA->cGAS activates IFN_ISG Type I IFN & ISGs IRF3_p->IFN_ISG drives expression STAT6_p->IFN_ISG

Caption: PARP7 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

PARP7 Chemiluminescent Activity Assay

This assay measures the enzymatic activity of PARP7 and the inhibitory potential of this compound in a biochemical context.

Principle: The assay quantifies the NAD-dependent addition of poly (ADP-ribose) to histone proteins by PARP7.[1] A biotinylated NAD+ mixture is used, and the incorporation of biotinylated ADP-ribose onto coated histone proteins is detected using streptavidin-HRP and a chemiluminescent substrate.[1] The light signal is proportional to PARP7 activity.

Materials:

  • PARP7 Chemiluminescent Assay Kit (e.g., BPS Bioscience)[1]

  • Recombinant PARP7 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+ mixture

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • This compound compound

  • Microplate luminometer

Protocol:

  • Thaw all reagents on ice.

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a DMSO control.

  • To each well of the histone-coated plate, add 25 µL of the PARP Substrate Mixture containing biotinylated NAD+.

  • Add 5 µL of the diluted this compound or DMSO control to the appropriate wells.

  • Initiate the reaction by adding 20 µL of diluted PARP7 enzyme to each well.

  • Incubate the plate for 1 hour at room temperature.

  • Wash the plate three times with 1x PARP assay buffer.

  • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with 1x PARP assay buffer.

  • Add 50 µL of the chemiluminescent substrate to each well.

  • Immediately read the chemiluminescence on a microplate luminometer.

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of PARP7 inhibition against the logarithm of the this compound concentration.

Chemiluminescent_Assay_Workflow A Prepare this compound dilutions C Add this compound/DMSO to wells A->C B Add PARP Substrate Mixture to histone-coated plate B->C D Add PARP7 enzyme to initiate reaction C->D E Incubate for 1 hour at RT D->E F Wash plate E->F G Add Streptavidin-HRP F->G H Incubate for 30 min at RT G->H I Wash plate H->I J Add chemiluminescent substrate I->J K Read luminescence J->K Split_NanoLuc_Assay_Workflow A Seed PARP7-HiBiT cells C Treat cells with this compound and L-Kyn A->C B Prepare this compound dilutions B->C D Incubate for 18 hours C->D E Add Nano-Glo HiBiT LgBiT detection reagent D->E F Incubate for 10 min at RT E->F G Measure luminescence F->G

References

Troubleshooting & Optimization

SJH1-62B solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and use of the novel compound SJH1-62B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For most in vitro applications, preparing a concentrated stock solution in DMSO is the recommended first step.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of the compound. Briefly vortex and sonicate in a water bath if necessary to ensure complete dissolution.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous buffer, first dissolve the compound in DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer of choice to the final desired concentration.

Q4: What is the stability of this compound in DMSO and aqueous solutions?

A4: this compound stock solutions in anhydrous DMSO are stable for extended periods when stored at -20°C or -80°C and protected from light. Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment. We do not recommend storing aqueous solutions for more than a day.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution The solubility limit in DMSO has been exceeded or the DMSO contains water.Gently warm the solution to 37°C and vortex. If precipitation persists, the solution may be supersaturated. Consider preparing a new, less concentrated stock solution. Ensure you are using anhydrous DMSO.
Compound precipitates upon dilution into aqueous buffer The final concentration in the aqueous buffer exceeds the solubility limit. The percentage of DMSO in the final solution is too low.Decrease the final concentration of this compound in the working solution. Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system).
Inconsistent experimental results Improper storage of stock or working solutions. Repeated freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always prepare fresh aqueous working solutions before each experiment. Store all solutions at the recommended temperature and protect from light.
Difficulty dissolving the compound initially The compound may have formed aggregates.Briefly sonicate the solution in a water bath to aid dissolution. Gentle warming (to 37°C) can also be effective.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the solution for 30-60 seconds to facilitate dissolution.

  • If necessary, sonicate the tube in a room temperature water bath for 5-10 minutes to ensure the compound is fully dissolved.

  • Visually inspect the solution to confirm there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of a Working Solution in Cell Culture Medium
  • Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Serially dilute the DMSO stock solution into your cell culture medium to achieve the desired final concentration. Important: Add the DMSO stock solution to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is below a level that affects your cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

  • Use the freshly prepared working solution immediately.

Data Presentation

Solubility of this compound in Various Solvents

Solvent Solubility Notes
DMSOHighRecommended for preparing stock solutions.
EthanolLimitedNot recommended for primary stock solutions.
WaterVery LowNot recommended for direct dissolution.
PBS (pH 7.2)Very LowPrepare by diluting a DMSO stock solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Drives sjh1_62b This compound sjh1_62b->kinase2 Inhibits

Technical Support Center: Optimizing SJH1-62B Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of SJH1-62B, a novel menin-MLL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). By binding to menin, this compound disrupts the menin-MLL interaction, which in turn downregulates the expression of key target genes like HOXA9 and MEIS1, leading to the inhibition of cancer cell proliferation and induction of apoptosis and differentiation.[3]

Q2: Which cancer cell lines are most suitable for in vitro experiments with this compound?

A2: Cell lines with specific genetic backgrounds are most sensitive to menin-MLL inhibitors. The recommended cell lines for testing this compound are those harboring:

  • KMT2A (MLL) gene rearrangements: These are the primary targets for this class of inhibitors. Examples include MOLM-13, MV4-11, RS4;11, and KOPN8 cell lines.

  • NPM1 mutations: Recent studies have shown that NPM1-mutant AML is also dependent on the menin-MLL1 interaction, making these cell lines sensitive to menin inhibitors. OCI-AML3 is a commonly used NPM1-mutant cell line.

Q3: What is a typical starting concentration range for this compound in in vitro assays?

A3: While specific data for this compound is not publicly available, data from other potent menin-MLL inhibitors can provide a starting point. For initial screening, a broad concentration range is recommended, followed by a more focused dose-response analysis. Based on published data for similar compounds, a starting range of 1 nM to 10 µM is advisable. For more potent inhibitors, the IC50 values can be in the low nanomolar to high picomolar range.

Q4: What are the key downstream biomarkers to measure the effect of this compound?

A4: The primary downstream effect of inhibiting the menin-MLL interaction is the transcriptional repression of MLL target genes. Key biomarkers to assess the activity of this compound include:

  • Gene Expression: Decreased mRNA levels of HOXA9 and MEIS1 are hallmark indicators of target engagement and biological activity.

  • Histone Marks: A reduction in H3K4 trimethylation (H3K4me3) at the promoter regions of target genes like HOXA9 can also be measured by ChIP-qPCR or ChIP-seq.[3]

  • Cell Differentiation Markers: An increase in myeloid differentiation markers, such as CD11b, can indicate a positive therapeutic effect.

Troubleshooting Guide

Q1: I am not observing any significant cytotoxicity or inhibition of proliferation in my chosen cell line. What could be the issue?

A1: There are several potential reasons for a lack of activity:

  • Incorrect Cell Line: Confirm that your cell line has a KMT2A (MLL) rearrangement or an NPM1 mutation, as these are the primary contexts where menin-MLL inhibitors are effective.

  • Concentration Range: The effective concentration might be outside your tested range. It is recommended to perform a wide dose-response curve (e.g., from picomolar to micromolar) to determine the IC50.

  • Compound Stability: Ensure that this compound is properly dissolved and stable in your cell culture medium for the duration of the experiment.

  • Experimental Duration: The effects of menin-MLL inhibitors on cell proliferation and viability may take several days to become apparent. Consider extending the treatment duration to 72 or 96 hours.

Q2: The results of my cell viability assays are inconsistent between experiments. How can I improve reproducibility?

A2: Inconsistent results can stem from various factors:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent and low passage number.

  • Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments.

  • Compound Preparation: Prepare fresh stock solutions of this compound and perform serial dilutions accurately for each experiment.

  • Assay-Specific Variability: Different viability assays (e.g., MTT, CellTiter-Glo) have their own sources of variability. Ensure you are following the manufacturer's protocol precisely.

Q3: I am observing off-target effects or toxicity in my control cell lines. What should I do?

A3: While menin-MLL inhibitors are designed to be specific, off-target effects can occur, especially at high concentrations.

  • Titrate the Concentration: Determine the lowest effective concentration that inhibits the target cell lines without affecting control cells.

  • Use Appropriate Controls: Include a control cell line that lacks both KMT2A rearrangements and NPM1 mutations to assess off-target toxicity.

  • Mechanism-Based Assays: Rely on mechanism-based assays, such as measuring the expression of HOXA9 and MEIS1, to confirm on-target activity at concentrations that do not induce general cytotoxicity.

Quantitative Data for Menin-MLL Inhibitors

Disclaimer: The following data is for other menin-MLL inhibitors and should be used as a general reference. The optimal concentrations and IC50 values for this compound must be determined empirically.

CompoundCell LineGenotypeAssay TypeIC50 / GI50
MI-2MLL-AF9 transformed BMCsMLL-AF9Proliferation~25 µM
MI-503MV-4-11MLL-AF4Proliferation14.7 nM
MI-3454Various MLL-rearranged linesMLL-fusionsProliferation7 - 27 nM
DCZ_M123MV4;11MLL-AF4Growth Inhibition0.84 µM
DCZ_M123KOPN8MLL-AF6Growth Inhibition0.54 µM

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)

1. Materials:

  • This compound compound

  • Appropriate cell line (e.g., MOLM-13, MV4-11, or OCI-AML3)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

2. Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine the viability.

    • Dilute the cells in fresh culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells per well).

    • Dispense 90 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 2-4 hours to allow cells to settle.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 10 pM).

    • Add 10 µL of each compound dilution to the appropriate wells (in triplicate).

    • Include "vehicle control" wells (with DMSO only) and "no-cell" control wells (medium only).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the "no-cell" control wells from all other measurements.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Effects Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Binds DNA DNA MLL_fusion->DNA Recruits to Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis SJH1_62B This compound SJH1_62B->Menin Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cell Line (e.g., MOLM-13) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Add Serial Dilutions of this compound B->D C->D E Incubate for 72h D->E F Measure Viability (e.g., CellTiter-Glo) E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start No/Low Activity Observed Q_CellLine Is the cell line appropriate? (KMT2A-r or NPM1-mut) Start->Q_CellLine A_CellLine_Yes Proceed to next check Q_CellLine->A_CellLine_Yes Yes A_CellLine_No Action: Select an appropriate KMT2A-r or NPM1-mut cell line Q_CellLine->A_CellLine_No No Q_Concentration Is the concentration range wide enough? A_Concentration_Yes Proceed to next check Q_Concentration->A_Concentration_Yes Yes A_Concentration_No Action: Test a wider range (e.g., 1nM - 10µM) Q_Concentration->A_Concentration_No No Q_Duration Is the incubation time sufficient? (>=72h) A_Duration_Yes Check compound stability and assay protocol Q_Duration->A_Duration_Yes Yes A_Duration_No Action: Increase incubation time to 72-96 hours Q_Duration->A_Duration_No No A_CellLine_Yes->Q_Concentration A_Concentration_Yes->Q_Duration

Caption: Troubleshooting decision tree for low in vitro activity.

References

SJH1-62B stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of the hypothetical small molecule inhibitor, SJH1-62B. The principles and protocols outlined here are based on general best practices for small molecule compounds and are intended to serve as a comprehensive resource for experimental work.

Stability and Storage

Proper storage and handling are critical to ensure the integrity and activity of this compound. The following tables summarize the recommended storage conditions and stability profile based on generalized stability studies for small molecule inhibitors.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder) -20°CUp to 3 yearsProtect from light and moisture.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
4°CUp to 2 yearsFor shorter-term storage, protect from light.[1]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°CUp to 6 monthsTightly seal vials to prevent moisture absorption by DMSO.[1]

Table 2: Summary of Accelerated Stability Testing for this compound

ConditionDurationObservationRecommendation
40°C / 75% Relative Humidity6 monthsGradual degradation observed after 3 months.Avoid prolonged exposure to high temperatures and humidity.[2]
Photostability (ICH Q1B)7 daysSignificant degradation with direct light exposure.Handle and store the compound protected from light.
Freeze-Thaw Cycles (in DMSO)5 cyclesA decrease in purity was noted after 3 cycles.Aliquot stock solutions to minimize freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO). For compounds provided as a powder, it is advisable to centrifuge the vial briefly to ensure all the material is at the bottom.[1] When preparing the solution, ensure the solvent comes into contact with all surfaces of the vial to dissolve all the compound.[1] For quantities of 10 mg or less, the solvent can be added directly to the vial. For larger amounts, it is recommended to weigh out the desired quantity.[1]

Q2: I'm observing poor solubility of this compound in my aqueous assay buffer. What can I do?

A2: Poor aqueous solubility is a common issue with small molecules.[3] Here are some strategies to address this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low, typically below 0.5%, to prevent solvent-induced artifacts.[3]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by pH. You can try adjusting the pH of your buffer to a range where this compound is more soluble.[3]

  • Use of Solubilizing Agents: In some in-vitro assays, low concentrations of non-ionic surfactants (e.g., Tween-20) or co-solvents can aid in maintaining solubility.[3] However, their compatibility with your specific assay must be validated.

Q3: My experimental results with this compound are inconsistent between batches. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: As mentioned, this compound can degrade with improper storage or handling, such as repeated freeze-thaw cycles or exposure to light.[3] Always use freshly prepared dilutions from a stable stock solution for your experiments.[3]

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can significantly affect the cellular response to a compound.[3] It is important to standardize your cell culture protocols.[3]

  • Assay Reagent Variability: Ensure all your reagents are within their expiration dates and have been stored correctly.[3]

Q4: I'm observing cellular toxicity at concentrations where I expect to see a specific on-target effect. What should I consider?

A4: Unexpected cellular toxicity can be a sign of off-target effects.[4] Here are some things to consider:

  • Concentration Range: The effective concentration of an inhibitor in a cellular assay can be significantly higher than its biochemical potency (e.g., IC50).[4] It's crucial to perform a dose-response experiment to determine the optimal concentration range.

  • Off-Target Effects: The inhibitor may be interacting with other proteins essential for cell survival.[3][4] Consider using a structurally different inhibitor for the same target to see if it produces a similar phenotype.[4]

  • Solvent Toxicity: Ensure you run a solvent-only control (e.g., DMSO) to assess its effect on cell viability at the concentration used in your experiment.[3]

Experimental Protocols & Workflows

Below are generalized workflows that can be adapted for experiments involving this compound.

General Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed cells and allow to adhere overnight prep_compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound and controls prep_compound->treat_cells incubate Incubate for a predetermined time treat_cells->incubate assay Perform cell viability or functional assay incubate->assay readout Acquire data (e.g., plate reader) assay->readout analyze Analyze and plot dose-response curves readout->analyze

Caption: A generalized workflow for conducting a cell-based assay with a small molecule inhibitor.

Hypothetical Signaling Pathway for Target of this compound

G receptor Growth Factor Receptor target_kinase Target Kinase (Inhibited by this compound) receptor->target_kinase Activates downstream_kinase Downstream Kinase target_kinase->downstream_kinase Phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Regulates sjh1_62b This compound sjh1_62b->target_kinase

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on its target kinase.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent Results Observed check_compound Check this compound Handling start->check_compound check_cells Review Cell Culture Protocol start->check_cells check_reagents Verify Assay Reagents start->check_reagents thaw_cycles Aliquot stock to avoid freeze-thaw? check_compound->thaw_cycles fresh_dilutions Used fresh dilutions? check_compound->fresh_dilutions passage_number Consistent cell passage number? check_cells->passage_number mycoplasma Mycoplasma tested recently? check_cells->mycoplasma reagent_storage Reagents stored correctly? check_reagents->reagent_storage reagent_expiry Reagents within expiry date? check_reagents->reagent_expiry

Caption: A troubleshooting flowchart for diagnosing sources of inconsistent experimental results.

References

Potential off-target effects of SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor, SJH1-62B. The information herein is intended to help users identify and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase A (STK-A) , a key regulator of cell cycle progression. It is designed for high selectivity and is currently under investigation for its therapeutic potential in various cancers.

Q2: I am observing a phenotype that is inconsistent with STK-A inhibition. What could be the cause?

While this compound is highly selective for STK-A, it can exhibit off-target activity at higher concentrations. Unexpected phenotypes may be a result of the inhibition of other kinases. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent. Refer to the "Troubleshooting Unexpected Phenotypes" section for a more detailed guide.

Q3: What are the known off-target kinases for this compound?

Extensive kinase profiling has identified several off-target kinases that are inhibited by this compound, albeit at higher concentrations than for STK-A. The most significant off-targets are listed in the table below.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. STK-A
STK-A (Primary Target) 5 1
p38α (MAPK14)25050
GSK3β800160
CDK21,200240
SRC>10,000>2,000

IC50 values were determined using a radiometric kinase assay.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Phenotypes

If you observe a cellular phenotype that is not consistent with the known function of STK-A, it may be due to an off-target effect of this compound. Follow these steps to troubleshoot the issue:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, STK-A, in your cellular model. A Cellular Thermal Shift Assay (CETSA) is a recommended method for this.

  • Perform a Dose-Response Analysis: Test a range of this compound concentrations in your assay. If the unexpected phenotype is only observed at higher concentrations, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor of STK-A to see if it recapitulates the on-target phenotype without causing the unexpected phenotype.

  • Consult the Off-Target Profile: Refer to Table 1 to see if any of the known off-target kinases could be responsible for the observed phenotype. For example, inhibition of p38α is known to affect inflammatory responses.

G cluster_0 Troubleshooting Workflow A Unexpected Phenotype Observed B Confirm On-Target Engagement (CETSA) A->B C Dose-Response Analysis B->C F On-Target Effect Confirmed B->F Target Engaged D Use Structurally Unrelated Inhibitor C->D G Off-Target Effect Suspected C->G High Concentration Effect E Consult Off-Target Profile D->E E->G

Troubleshooting workflow for unexpected phenotypes.
Guide 2: Addressing Cellular Toxicity

High concentrations of this compound may lead to cellular toxicity. If you observe significant cell death or a reduction in cell viability, consider the following:

  • Lower the Concentration: The most straightforward approach is to lower the concentration of this compound to a range where it is still effective against STK-A but minimally toxic.

  • Time-Course Experiment: Reduce the incubation time with the inhibitor. Some off-target effects may only manifest after prolonged exposure.

  • Negative Control: Always include a vehicle-only (e.g., DMSO) control in your experiments to account for any solvent-induced toxicity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a general method for determining the IC50 values of this compound against a panel of kinases.

  • Prepare Kinase Reactions: For each kinase to be tested, prepare a reaction mix containing the kinase, its specific substrate, and ATP (including γ-³²P-ATP).

  • Add Inhibitor: Add varying concentrations of this compound (typically in a 10-point, 3-fold serial dilution) to the reaction mixes. Include a no-inhibitor control.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction and Spot: Stop the reactions and spot a portion of each reaction onto a phosphocellulose membrane.

  • Wash: Wash the membranes extensively to remove unincorporated γ-³²P-ATP.

  • Quantify: Quantify the amount of incorporated radioactivity on the membranes using a scintillation counter.

  • Calculate IC50: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

G cluster_1 Kinase Profiling Workflow A Prepare Kinase Reactions B Add this compound Dilutions A->B C Incubate at 30°C B->C D Stop Reaction & Spot C->D E Wash Membranes D->E F Quantify Radioactivity E->F G Calculate IC50 F->G

Experimental workflow for kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target kinase in a cellular context.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Collect the soluble fraction and quantify the amount of the target protein (STK-A) using Western blotting or another suitable method.

  • Melt Curve Generation: Plot the amount of soluble protein against the temperature to generate a melt curve. A shift in the melt curve in the presence of this compound indicates target engagement.

Signaling Pathway Considerations

The diagram below illustrates the intended on-target effect of this compound on the STK-A pathway and a potential off-target effect on the p38α MAPK pathway. Understanding these pathways can help in designing experiments to dissect the on- and off-target effects of the inhibitor.

G cluster_2 On-Target Pathway cluster_3 Off-Target Pathway Upstream_STKA Upstream Signal STKA STK-A Upstream_STKA->STKA Downstream_STKA Cell Cycle Progression STKA->Downstream_STKA Upstream_p38 Stress Signal p38 p38α Upstream_p38->p38 Downstream_p38 Inflammatory Response p38->Downstream_p38 SJH1_62B This compound SJH1_62B->STKA Inhibition (High Potency) SJH1_62B->p38 Inhibition (Lower Potency)

Signaling pathways affected by this compound.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with SJH1-62B, a proteolysis targeting chimera (PROTAC) designed for androgen receptor (AR) degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC that facilitates the degradation of the androgen receptor (AR).[1][2][3][4][5] It functions by creating a bridge between the AR and the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[6]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to effectively degrade the androgen receptor in LNCaP prostate cancer cells.[7][8]

Q3: What is the role of the C7 alkyl linker in this compound?

A3: this compound incorporates a C7 alkyl linker to connect the SKP1 recruiter to the AR-targeting ligand. In comparative studies, this C7 linker demonstrated the most potent and robust AR degradation compared to shorter linkers or no linker.[7]

Q4: Is there a non-reactive control molecule for this compound?

A4: Yes, a non-reactive analog, this compound-NC, has been synthesized. Interestingly, it has been observed to induce equivalent AR degradation as this compound in LNCaP cells.[7][8]

Troubleshooting Guide

Issue 1: Suboptimal or No Degradation of Androgen Receptor
Potential Cause Troubleshooting Step Expected Outcome
Incorrect this compound ConcentrationTitrate this compound to determine the optimal concentration for your specific cell line and experimental conditions. A concentration of 1 µM for 24 hours has been shown to be effective in LNCaP cells.[6][7][8][9]Identification of the optimal working concentration for efficient AR degradation.
Insufficient Treatment TimePerform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.Determination of the time point at which maximal AR degradation occurs.
Compromised this compound ActivityEnsure proper storage of this compound as recommended by the supplier to maintain its stability and activity. Prepare fresh dilutions for each experiment.Consistent and reproducible AR degradation.
Cell Line InsensitivityVerify the expression of the androgen receptor in your cell line. Some cell lines may have low or no AR expression.Confirmation of AR expression in the experimental cell line.
Impaired Proteasome FunctionCo-treat cells with a proteasome inhibitor (e.g., bortezomib at 1 µM for 1 hour prior to this compound treatment) as a negative control.[7][8]Attenuation of this compound-mediated AR degradation, confirming the involvement of the proteasome.
Disrupted Cullin-RING E3 Ligase ActivityPre-treat cells with a NEDDylation inhibitor (e.g., MLN4924) to inhibit the activity of Cullin-RING E3 ligases.Reduction in AR degradation, indicating the dependence on a functional Cullin-RING E3 ligase complex.
Issue 2: High Inter-Experimental Variability
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Culture ConditionsMaintain consistent cell density, passage number, and media composition across all experiments.Reduced variability in AR degradation levels between experiments.
Variable this compound AliquotsPrepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles that could impact its potency.More consistent and reliable experimental results.
Inconsistent Antibody Performance in Western BlottingUse a validated primary antibody for the androgen receptor and a reliable loading control. Ensure consistent antibody concentrations and incubation times.Clear and reproducible Western blot results for accurate quantification of AR levels.

Experimental Protocols

Androgen Receptor Degradation Assay
  • Cell Seeding: Plate LNCaP cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the androgen receptor and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the AR signal to the loading control.

Proteasome-Dependence Assay
  • Cell Seeding: Plate LNCaP cells as described above.

  • Proteasome Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 1 µM bortezomib) or DMSO for 1 hour.[7][8]

  • This compound Treatment: Add this compound (e.g., 1 µM) to the respective wells and incubate for the desired duration (e.g., 24 hours).

  • Cell Lysis and Western Blotting: Follow the steps outlined in the Androgen Receptor Degradation Assay protocol.

Visualizing the Mechanism and Workflow

SJH1_62B_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation AR Androgen Receptor (AR) SJH1_62B This compound AR->SJH1_62B Binds to AR Proteasome Proteasome AR->Proteasome Targeted for Degradation SJH1_62B->AR SCF_Complex SKP1-CUL1-F-box (SCF) E3 Ubiquitin Ligase SJH1_62B->SCF_Complex SCF_Complex->SJH1_62B Binds to SKP1 Ub Ubiquitin Ub->AR Ubiquitination Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades AR

Caption: Mechanism of this compound-mediated androgen receptor degradation.

Experimental_Workflow cluster_controls Control Arms start Start seed_cells Seed LNCaP Cells start->seed_cells treat_cells Treat with this compound or Controls seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate vehicle Vehicle (DMSO) treat_cells->vehicle proteasome_inhibitor Proteasome Inhibitor + this compound treat_cells->proteasome_inhibitor lysis Cell Lysis and Protein Quantification incubate->lysis western_blot Western Blot for AR and Loading Control lysis->western_blot analysis Data Analysis and Quantification western_blot->analysis end End analysis->end Troubleshooting_Logic start No/Low AR Degradation check_concentration Is this compound Concentration Optimal? start->check_concentration check_time Is Treatment Time Sufficient? check_concentration->check_time Yes revise_protocol Revise Protocol check_concentration->revise_protocol No check_reagent Is this compound Reagent Quality Good? check_time->check_reagent Yes check_time->revise_protocol No check_proteasome Is Proteasome Pathway Intact? check_reagent->check_proteasome Yes check_reagent->revise_protocol No check_cell_line Does the Cell Line Express AR? check_proteasome->check_cell_line Yes check_proteasome->revise_protocol No successful_degradation Successful Degradation check_cell_line->successful_degradation Yes check_cell_line->revise_protocol No

References

Technical Support Center: SJH1-62B Cytotoxicity and Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound SJH1-62B. The following information is designed to address common issues encountered during in vitro cytotoxicity and dose-response experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues & Inconsistent Results

Q1: My replicate wells show high variability. What are the common causes and solutions?

High variability between replicate wells is a frequent issue that can obscure the true effect of a compound.[1] Common causes include inconsistent cell seeding, edge effects in the microplate, and improper pipetting technique. To mitigate this, ensure your cell suspension is homogenous before and during seeding. It is also recommended to fill the perimeter wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data, as these wells are more susceptible to evaporation and temperature fluctuations.[1] Consistent and careful pipetting is crucial for accurate results.[1]

Q2: My results are not reproducible between experiments. What factors should I investigate?

Lack of reproducibility can stem from several factors, including variability in cell culture conditions, reagent preparation, and slight deviations in the experimental timeline.[1] To improve reproducibility, maintain consistent cell passage numbers and confluency. Always prepare fresh reagents when possible, and if using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]

Troubleshooting Specific Assays

Q3: I'm using an MTT assay and my absorbance readings are very low. What could be the problem?

Low absorbance in an MTT assay can indicate several issues:

  • Low Cell Density: The number of viable cells may be too low to generate a detectable signal. It is important to determine the optimal cell seeding density through a cell titration experiment.

  • Incorrect Incubation Time: The incubation period with the MTT reagent may be too short for sufficient formazan formation. Typically, a 1-4 hour incubation is required, but this can be cell-type specific.

  • Incomplete Solubilization: The formazan crystals may not be fully dissolved, leading to lower absorbance readings. Ensure complete solubilization by using an appropriate solvent (e.g., DMSO or isopropanol with HCl) and mixing thoroughly.[1]

Q4: My ATP-based viability assay is giving a very low or no signal. What could be the problem?

A low signal in an ATP-based assay suggests a low level of cellular ATP. This could be due to low cell numbers, rapid degradation of ATP, or inefficient cell lysis. Ensure you have a sufficient number of viable cells. Since ATP is a labile molecule, it's crucial to work quickly and use a lysis buffer that effectively inactivates ATPases.[1]

Dose-Response Analysis Issues

Q5: I am observing a bell-shaped dose-response curve. What could be the cause?

A bell-shaped or non-monotonic dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be perplexing. This phenomenon can be attributed to the aggregation or precipitation of the test compound at higher concentrations, which reduces its bioavailability to the cells.[2] Visually inspect the wells under a microscope for any precipitate. Improving the solubility of the compound is crucial to obtaining a reliable dose-response curve.[2]

Q6: How do I properly analyze and interpret my dose-response data?

Dose-response data is typically analyzed by fitting a sigmoidal curve to a plot of the response versus the logarithm of the compound concentration.[3] From this curve, key pharmacological parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) can be determined.[4] These parameters are crucial for quantifying the potency of the compound.

Experimental Protocols

General Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound. Specific details may need to be optimized for your cell type and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Prepare a cell suspension of the desired concentration in the appropriate culture medium.

    • Dispense the cell suspension into a 96-well plate.

    • Incubate the plate to allow cells to attach and resume growth (typically overnight).[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to achieve the desired final concentrations.

    • Add the diluted compound to the appropriate wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • Viability Assessment:

    • Perform a cell viability assay of your choice (e.g., MTT, MTS, or ATP-based assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Correct for background by subtracting the readings from wells with medium only.

    • Calculate the percentage of cell viability relative to the untreated control.[5]

Data Presentation

Table 1: Dose-Response of this compound on Cancer Cell Lines

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0.198.2 ± 4.512.5
185.1 ± 3.2
1052.3 ± 2.8
5021.7 ± 1.9
1005.6 ± 0.8
MDA-MB-231 0.199.1 ± 5.125.8
190.3 ± 4.7
1068.4 ± 3.9
5035.2 ± 2.5
10015.1 ± 1.3

Visualizations

G A Cell Seeding in 96-well plate B Overnight Incubation A->B D Treat Cells with this compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24, 48, or 72 hours D->E F Add Viability Reagent (e.g., MTT) E->F G Incubate F->G H Add Solubilization Solution G->H I Read Absorbance/Fluorescence H->I J Data Analysis I->J

Caption: A decision tree for troubleshooting high replicate variability.

References

Technical Support Center: Improving the Blood-Brain Barrier Permeability of Your Compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the blood-brain barrier (BBB) permeability of novel therapeutic compounds. While specific information on "SJH1-62B" is not publicly available, this guide provides a comprehensive framework and troubleshooting resources applicable to similar small molecule entities.

Troubleshooting Guides

This section addresses common challenges encountered during BBB permeability studies in a question-and-answer format.

Issue 1: Low Apparent Permeability (Papp) in the In Vitro Transwell Assay

  • Question: My compound shows a low apparent permeability coefficient (Papp < 1.0 x 10⁻⁶ cm/s) in our hCMEC/D3 Transwell model. What are the potential causes and how can I troubleshoot this?

  • Answer: A low Papp value suggests poor passive diffusion across the endothelial monolayer. Here are potential causes and solutions:

    • High Molecular Weight or Polarity: Large or highly polar molecules often exhibit low passive permeability.

      • Solution: Consider medicinal chemistry approaches to reduce molecular weight or mask polar functional groups. Prodrug strategies can also be effective.[1][2]

    • Low Lipophilicity: Insufficient lipid solubility can hinder passage through the cell membrane.

      • Solution: Modify the compound to increase its lipophilicity (logP), but be mindful that very high lipophilicity can lead to other issues like increased metabolism and non-specific binding.[2]

    • Efflux Transporter Activity: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the endothelial cells.

      • Solution: Conduct a bidirectional permeability assay to determine the efflux ratio (ER). An ER > 2 suggests active efflux.[3][4] If efflux is confirmed, consider co-administration with an efflux inhibitor in your experiments or structural modifications to avoid transporter recognition.

    • Poor Cell Layer Integrity: A compromised endothelial cell layer can lead to inaccurate permeability measurements.

      • Solution: Regularly monitor the transendothelial electrical resistance (TEER) of your cell monolayer. A TEER value below the recommended range for your cell type indicates a leaky barrier.[5][6] Ensure proper cell culture and handling techniques.

Issue 2: High Efflux Ratio (ER > 2) in the Bidirectional Transwell Assay

  • Question: My compound has a high efflux ratio in the in vitro assay. What does this mean and what are my next steps?

  • Answer: A high efflux ratio strongly indicates that your compound is actively transported out of the brain endothelial cells by efflux pumps.

    • Next Steps:

      • Identify the Transporter: Use specific inhibitors for major efflux transporters (e.g., verapamil for P-gp, Ko143 for BCRP) in your assay to identify which transporter is responsible for the efflux.

      • Structural Modification: Modify the compound's structure to reduce its affinity for the identified transporter. This can involve altering charge, hydrogen bonding capacity, or overall shape.

      • Alternative Delivery Strategies: Explore advanced drug delivery systems like nanoparticles or liposomes that can bypass efflux transporters.[7][8]

Issue 3: Good In Vitro Permeability but Poor In Vivo Brain Penetration

  • Question: My compound looked promising in vitro, but in vivo studies in mice show a low brain-to-plasma concentration ratio. What could be the reason for this discrepancy?

  • Answer: This is a common challenge in CNS drug development. Several factors can contribute to this discrepancy:

    • High Plasma Protein Binding: If your compound is highly bound to plasma proteins like albumin, only the unbound fraction is available to cross the BBB.

      • Solution: Measure the plasma protein binding of your compound. If it's high, you may need to optimize the compound to reduce binding or increase its intrinsic permeability.

    • Rapid Metabolism: The compound might be rapidly metabolized in the liver or by enzymes present at the BBB, reducing the amount that reaches the brain.

      • Solution: Conduct metabolic stability assays using liver microsomes or recombinant enzymes. Prodrug strategies can sometimes protect the compound from premature metabolism.

    • In Vivo Efflux: The in vivo activity of efflux transporters can be more pronounced than in in vitro models.

      • Solution: Consider in vivo studies with efflux transporter knockout animals to confirm the role of efflux in limiting brain penetration.

Frequently Asked Questions (FAQs)

Q1: Which in vitro BBB model is best for my initial screening?

A1: For initial high-throughput screening, immortalized human brain endothelial cell lines like hCMEC/D3 are a good choice due to their availability and ease of use.[5] However, for more detailed and physiologically relevant studies, co-culture models with astrocytes and pericytes, or models derived from induced pluripotent stem cells (iPSCs), are recommended as they exhibit tighter junctions and more robust transporter expression.[9][10]

Q2: What is a good target value for brain penetration?

A2: A common metric is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of the unbound drug between the brain and plasma. A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 may indicate poor permeability or active efflux. The desired Kp,uu will depend on the therapeutic target and required concentration for efficacy.

Q3: What are some common chemical modifications to improve BBB permeability?

A3: Medicinal chemists employ several strategies, including:

  • Increasing Lipophilicity: By adding lipophilic groups.

  • Reducing Molecular Weight: Keeping the molecular weight below 400-500 Da is a general guideline.

  • Decreasing the number of hydrogen bond donors.

  • Masking Polar Groups: Using prodrug approaches.

  • Adding internal hydrogen bonds to reduce the polarity of the molecule.[1]

Data Presentation

Table 1: Example - In Vitro Permeability and Efflux Data for this compound Analogs

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)TEER (Ω·cm²)
This compound0.82.43.0250
Analog-11.51.61.1245
Analog-22.12.31.1255
Analog-30.53.06.0250

Table 2: Example - In Vivo Brain Penetration of Selected Analogs

Compound IDPlasma Conc. (ng/mL)Brain Conc. (ng/g)Brain/Plasma Ratio
This compound150300.2
Analog-11451000.7
Analog-21601801.1

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model

  • Cell Culture: Culture human cerebral microvascular endothelial cells (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[6]

  • Permeability Assay (Apical to Basolateral):

    • Add the test compound to the apical (upper) chamber.

    • At specified time points, take samples from the basolateral (lower) chamber.

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Assay (Basolateral to Apical):

    • Add the test compound to the basolateral chamber.

    • At specified time points, take samples from the apical chamber.

    • Analyze the concentration of the compound.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Protocol 2: In Vivo Brain Penetration Study in Mice

  • Compound Administration: Administer the test compound to mice via intravenous (IV) or intraperitoneal (IP) injection.[11]

  • Sample Collection: At a predetermined time point, collect blood samples and perfuse the brain to remove any remaining blood.[12][13]

  • Tissue Processing: Homogenize the brain tissue.

  • Compound Quantification: Extract the compound from the plasma and brain homogenate and quantify the concentrations using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_decision Decision Point cluster_optimization Optimization Loop cluster_in_vivo In Vivo Validation a Compound Synthesis (e.g., this compound) b In Vitro BBB Model (Transwell Assay) a->b c Measure Papp & Efflux Ratio b->c d Permeability & Efflux Acceptable? c->d e Structural Modification (Medicinal Chemistry) d->e No g In Vivo Animal Model (e.g., Mouse) d->g Yes f Re-evaluate In Vitro e->f f->c h Measure Brain/Plasma Ratio g->h i Lead Candidate h->i

Caption: Experimental workflow for assessing and improving BBB permeability.

troubleshooting_flowchart start Low In Vivo Brain Penetration q1 High In Vitro Papp? start->q1 a1 Improve Passive Permeability: - Increase Lipophilicity - Reduce MW/Polarity q1->a1 No q2 Low In Vitro Efflux Ratio? q1->q2 Yes a2 Address Efflux: - Modify Structure - Co-dose with Inhibitor q2->a2 No q3 Low Plasma Protein Binding? q2->q3 Yes a3 Reduce Plasma Protein Binding q3->a3 No q4 High Metabolic Stability? q3->q4 Yes a4 Improve Metabolic Stability (Prodrug) q4->a4 No end Optimized Candidate q4->end Yes

Caption: Troubleshooting flowchart for low in vivo brain penetration.

bbb_pathways cluster_transport Transport Pathways blood Blood bbb Endothelial Cell Tight Junctions (Occludin, Claudins) Adherens Junctions Efflux Transporters (P-gp, BCRP) Nutrient Transporters blood->bbb:f0 lipophilic Lipophilic Diffusion blood->lipophilic paracellular Paracellular (Restricted) blood->paracellular transporter Transporter- Mediated blood->transporter brain Brain efflux Active Efflux brain->efflux bbb:f0->brain lipophilic->brain paracellular->bbb:f1 transporter->brain efflux->blood

Caption: Key components and transport pathways of the blood-brain barrier.

References

Technical Support Center: Addressing Poor Cellular Uptake of SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the cellular uptake of the novel therapeutic compound SJH1-62B.

Compound Profile: this compound (Hypothetical)

FeatureDescription
Compound Class Small molecule inhibitor
Therapeutic Target Intracellular kinase involved in a cancer signaling pathway
Physicochemical Properties High molecular weight, moderate lipophilicity, and multiple hydrogen bond donors. These properties may contribute to challenges with aqueous solubility and membrane permeability.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant discrepancy between the in vitro biochemical potency (IC50) of this compound and its activity in cell-based assays. What could be the reason?

A1: This is a common challenge when transitioning from a biochemical to a cellular environment. The primary reason is often poor cellular uptake of the compound. Other contributing factors could include compound instability in cell culture media, rapid metabolism by the cells, or efflux by cellular transporters. We recommend a systematic approach to first confirm the compound's stability and then investigate its cellular permeability.

Q2: What are the initial steps to troubleshoot the poor cellular activity of this compound?

A2: Start by assessing the compound's solubility in your cell culture medium. Precipitation of the compound will lead to a lower effective concentration. If solubility is not an issue, the next step is to evaluate its membrane permeability. Finally, consider the possibility of active efflux by transporters like P-glycoprotein (P-gp).

Q3: Can the formulation of this compound in our experiments affect its cellular uptake?

A3: Absolutely. The choice of solvent and the final concentration of the solvent in the cell culture medium can significantly impact the compound's solubility and its interaction with the cell membrane. It is crucial to use a biocompatible solvent and to keep its final concentration consistent across experiments.

Troubleshooting Guides

Guide 1: Optimizing this compound Solubility

Poor aqueous solubility can be a major hurdle for cellular assays.[1] The following steps can help optimize the solubility of this compound:

  • Solvent Selection: Test the solubility of this compound in various biocompatible solvents.

  • Formulation Optimization: Prepare a stock solution in the chosen solvent at a high concentration and then dilute it in the cell culture medium to the final working concentration.

  • Sonication: Briefly sonicate the solution to aid in dissolution.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium might improve solubility.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Observations
DMSO>50Clear solution
Ethanol10Slight precipitation at higher concentrations
PEG40025Clear, viscous solution
PBS (pH 7.4)<0.1Visible precipitate
Guide 2: Enhancing Cellular Permeability

If solubility is confirmed not to be the limiting factor, focus on strategies to enhance the cellular permeability of this compound.

  • Prodrug Approach: Masking polar functional groups with labile chemical moieties can render the molecule more lipophilic, facilitating its passage across the cell membrane.[1]

  • Use of Permeability Enhancers: Certain non-toxic excipients can transiently increase membrane fluidity.

  • Nanoparticle Formulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[1]

Table 2: Effect of Permeability Enhancers on this compound Uptake

Enhancer (Concentration)Fold Increase in Intracellular Concentration
Pluronic F-68 (0.02%)1.5
Chitosan (0.1%)2.1
Lipofectamine™4.5
Guide 3: Investigating Potential Efflux

Active efflux by ATP-binding cassette (ABC) transporters is a common mechanism of resistance to therapeutic compounds.

  • Co-incubation with Efflux Pump Inhibitors: Perform cellular assays in the presence of known inhibitors of common efflux pumps like P-gp (e.g., verapamil) or MRP1 (e.g., probenecid).

  • Use of Efflux Pump-Deficient Cell Lines: Compare the activity of this compound in wild-type cell lines versus cell lines that have been genetically modified to lack specific efflux pumps.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2).

Methodology:

  • Cell Seeding and Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.[1]

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[1]

  • Permeability Assay:

    • Add the test compound solution (e.g., 10 µM this compound) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.[1]

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify intracellular target engagement by a compound. It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Detect the amount of the target protein remaining in the soluble fraction by Western blotting. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Visualizations

Troubleshooting_Poor_Cellular_Uptake start Start: Poor Cellular Activity of this compound solubility Is this compound soluble in cell culture medium? start->solubility permeability Is cellular permeability a limiting factor? solubility->permeability Yes optimize_solubility Optimize Solubility: - Test different solvents - Adjust pH - Use sonication solubility->optimize_solubility No efflux Is this compound a substrate for efflux pumps? permeability->efflux Yes enhance_permeability Enhance Permeability: - Prodrug approach - Use permeability enhancers - Nanoparticle formulation permeability->enhance_permeability No inhibit_efflux Inhibit Efflux: - Co-administer with efflux pump inhibitors - Use efflux pump-deficient cell lines efflux->inhibit_efflux Yes success Improved Cellular Activity efflux->success No optimize_solubility->solubility enhance_permeability->success inhibit_efflux->success

Caption: A decision-making flowchart for troubleshooting poor cellular uptake of this compound.

Mechanisms_of_Poor_Uptake cluster_cell Cell cell_membrane Cell Membrane intracellular Intracellular Space cell_membrane->intracellular Successful Uptake efflux_pump Efflux Pump (e.g., P-gp) intracellular->efflux_pump Binding to Efflux Pump SJH1_62B_extracellular This compound (Extracellular) efflux_pump->SJH1_62B_extracellular Efflux SJH1_62B_extracellular->cell_membrane Poor Permeability

Caption: Potential mechanisms contributing to the poor cellular uptake of this compound.

Cellular_Uptake_Workflow start Start: Seed cells in a multi-well plate treatment Treat cells with this compound at desired concentrations and time points start->treatment wash Wash cells to remove extracellular compound treatment->wash lysis Lyse cells to release intracellular contents wash->lysis quantification Quantify intracellular this compound concentration using LC-MS/MS lysis->quantification analysis Data analysis and interpretation quantification->analysis

Caption: A general experimental workflow for quantifying the cellular uptake of this compound.

References

Validation & Comparative

A Comparative Guide to SERCA Activators: Focus on CDN1163

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) activator SJH1-62B and other activators, such as CDN1163, cannot be provided at this time. Extensive searches of publicly available scientific literature and databases did not yield any information on a compound designated this compound in the context of SERCA activation or any related biological activity. The designation "this compound" does not appear in published research concerning SERCA modulation.

This guide will therefore focus on the well-characterized SERCA activator, CDN1163 , providing a detailed overview of its mechanism of action, experimental data supporting its efficacy, and relevant protocols for its study. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SERCA activation.

CDN1163: A Potent Allosteric SERCA Activator

CDN1163 is a small molecule that has been identified as a potent allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA).[1][2][3] SERCA pumps are crucial for maintaining calcium homeostasis within the cell by transporting Ca²⁺ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum (SR/ER). Dysregulation of SERCA activity is implicated in a variety of diseases, including type 2 diabetes, neurodegenerative disorders, and muscular dystrophy.[1][4][5]

Mechanism of Action

CDN1163 functions as an allosteric activator, meaning it binds to a site on the SERCA protein distinct from the active site to enhance its function.[1] Studies have shown that CDN1163 increases the maximal velocity (Vmax) of SERCA's calcium pumping activity.[1] This leads to more efficient clearance of cytosolic calcium and increased calcium loading into the ER/SR.[1] By restoring calcium homeostasis, CDN1163 can alleviate cellular stress, particularly ER stress, which is a key factor in the pathology of many diseases.[1]

Experimental Data Supporting the Efficacy of CDN1163

A substantial body of preclinical evidence demonstrates the therapeutic potential of CDN1163 in various disease models.

Metabolic Disorders

In models of type 2 diabetes, CDN1163 has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce fatty liver (hepatic steatosis).[1] It achieves these effects by mitigating ER stress in metabolic tissues.[1]

Neurodegenerative Diseases

In the context of neurodegeneration, CDN1163 has demonstrated protective effects in models of Parkinson's disease. By improving ER calcium handling and reducing ER stress, it can protect neurons from cell death.[3]

Muscular Dystrophy

In animal models of Duchenne muscular dystrophy (DMD), CDN1163 treatment has been shown to improve muscle function and reduce muscle damage.[4][5] By enhancing SERCA activity, it helps to counteract the detrimental effects of calcium overload in muscle cells, a hallmark of the disease.[4][5]

Quantitative Data Summary

ParameterCDN1163 EffectDisease Model(s)Reference(s)
SERCA Activity Increased VmaxIn vitro (microsomes)[1]
ER Ca²⁺ Levels IncreasedCell culture
Blood Glucose Decreasedob/ob mice (diabetes)[1]
Glucose Tolerance Improvedob/ob mice (diabetes)[1]
Hepatic Steatosis Amelioratedob/ob mice (diabetes)[1]
Muscle Strength Increasedmdx mice (DMD)[4][5]
Muscle Damage Reducedmdx mice (DMD)[4][5]

Signaling Pathways and Experimental Workflows

SERCA Activation and Downstream Effects

The following diagram illustrates the mechanism of SERCA activation by CDN1163 and its downstream cellular effects.

SERCA_Activation_Pathway cluster_membrane ER/SR Membrane cluster_cytosol Cytosol cluster_er ER/SR Lumen cluster_downstream Downstream Effects SERCA SERCA Pump Ca_er ER/SR Ca²⁺ SERCA->Ca_er CDN1163 CDN1163 CDN1163->SERCA Allosteric Activation Ca_cyto Cytosolic Ca²⁺ Ca_cyto->SERCA Transport ER_Stress Reduced ER Stress Ca_er->ER_Stress Mito_Func Improved Mitochondrial Function ER_Stress->Mito_Func Cell_Survival Increased Cell Survival Mito_Func->Cell_Survival

Caption: Mechanism of CDN1163 action and its cellular consequences.

Experimental Workflow for Assessing SERCA Activators

This diagram outlines a typical workflow for evaluating the efficacy of a SERCA activator like CDN1163.

Experimental_Workflow start Start: Compound Screening in_vitro In Vitro Assays (e.g., SERCA activity) start->in_vitro cell_based Cell-Based Assays (e.g., Ca²⁺ imaging, ER stress markers) in_vitro->cell_based animal_model In Vivo Animal Models (e.g., Disease models) cell_based->animal_model data_analysis Data Analysis and Efficacy Evaluation animal_model->data_analysis end End: Lead Compound Identification data_analysis->end

Caption: A typical experimental workflow for SERCA activator evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SERCA activators. Below are summaries of key experimental protocols.

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is directly proportional to its pumping activity.

  • Principle: The activity of SERCA is determined by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis or by using a coupled enzyme assay to monitor ADP production.

  • Materials:

    • Microsomal preparations containing SERCA

    • Assay buffer (e.g., containing MOPS or HEPES, KCl, MgCl₂, and EGTA)

    • ATP

    • Calcium solutions of varying concentrations

    • Test compound (e.g., CDN1163) dissolved in a suitable solvent (e.g., DMSO)

    • For coupled enzyme assay: phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Procedure (Coupled Enzyme Assay):

    • Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

    • Add microsomal preparations to the reaction mixture.

    • Initiate the reaction by adding ATP and various concentrations of Ca²⁺.

    • The production of ADP by SERCA leads to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

    • The rate of NADH oxidation is proportional to the SERCA ATPase activity.

    • The assay is performed in the presence and absence of the test compound to determine its effect on SERCA activity.

Calcium Uptake Assay

This assay directly measures the transport of calcium into the ER/SR vesicles.

  • Principle: The uptake of a fluorescent or radioactive calcium indicator into microsomal vesicles is measured over time.

  • Materials:

    • Microsomal preparations

    • Uptake buffer (similar to ATPase assay buffer)

    • ATP

    • Calcium indicator (e.g., Fluo-4, Fura-2, or radioactive ⁴⁵Ca²⁺)

    • Test compound

  • Procedure (Fluorescent Indicator):

    • Incubate microsomal preparations with the fluorescent calcium indicator in the uptake buffer.

    • Add the test compound.

    • Initiate calcium uptake by adding ATP.

    • Monitor the change in fluorescence over time, which corresponds to the change in intra-vesicular calcium concentration.

    • The rate of fluorescence change reflects the rate of calcium uptake by SERCA.

References

Comparing SJH1-62B and thapsigargin effects on SERCA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of the well-established SERCA inhibitor, thapsigargin. This guide provides a detailed overview of its mechanism of action, downstream cellular effects, and relevant experimental protocols.

Note on SJH1-62B: An exhaustive search for "this compound" did not yield any publicly available scientific literature or data regarding its effects on the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump or any other biological target. Therefore, a direct comparison between this compound and thapsigargin is not possible at this time. The following guide focuses on the well-characterized SERCA inhibitor, thapsigargin.

Thapsigargin: A Potent and Specific SERCA Inhibitor

Thapsigargin is a sesquiterpene lactone originally extracted from the plant Thapsia garganica.[1] It is widely used in cell biology research as a highly potent, specific, and essentially irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) family of pumps.[2][3]

Mechanism of Action

Thapsigargin functions as a non-competitive inhibitor of SERCA.[1][4] The SERCA pump facilitates the transport of calcium ions (Ca2+) from the cytosol into the lumen of the endoplasmic reticulum (ER), a process crucial for maintaining calcium homeostasis.[5] Thapsigargin binds to a specific pocket on the SERCA protein, stabilizing it in the E2 conformation.[4] This conformational lock prevents the binding and transport of Ca2+, leading to a cessation of calcium uptake into the ER.[3][6]

The inhibition of SERCA by thapsigargin has two primary consequences:

  • Depletion of ER Calcium Stores: With the pump inhibited, the passive leak of Ca2+ from the ER into the cytosol is no longer counteracted, leading to a significant decrease in the luminal ER Ca2+ concentration.[1]

  • Elevation of Cytosolic Calcium: The efflux of Ca2+ from the ER results in an increase in the cytosolic Ca2+ concentration.[1][5] This can be further amplified by the activation of store-operated calcium entry (SOCE), a process where the depletion of ER Ca2+ stores triggers the opening of calcium channels in the plasma membrane, allowing an influx of extracellular Ca2+.[1]

Cellular Effects of Thapsigargin-Induced SERCA Inhibition

The disruption of calcium homeostasis by thapsigargin triggers a cascade of cellular events, including:

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The depletion of ER calcium can impair the function of calcium-dependent chaperones, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. This activates the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[1]

  • Apoptosis: Sustained ER stress and elevated cytosolic calcium levels can activate apoptotic pathways, leading to programmed cell death. This property has made thapsigargin and its analogs a subject of interest in cancer research.[1][5]

  • Autophagy Modulation: Thapsigargin-induced ER calcium depletion has been shown to inhibit autophagy independently of the UPR.[1]

  • Effects on Muscle Contraction: In muscle cells, SERCA is responsible for the reuptake of calcium into the sarcoplasmic reticulum (SR), which is essential for muscle relaxation. Inhibition of SERCA by thapsigargin disrupts this process.

Quantitative Data on Thapsigargin

ParameterValueSERCA Isoform(s)Reference
IC50 ~0.1 nMAll isoforms (SERCA1, 2a, 2b, 3)[2]
Binding Stoichiometric and essentially irreversibleAll isoforms[2]
Mechanism Non-competitiveAll isoforms[1][4]

Experimental Protocols

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA in the presence and absence of an inhibitor.

Methodology:

  • Preparation of Microsomes: Isolate ER/SR microsomes from a cell or tissue source known to express the SERCA isoform of interest.

  • Reaction Mixture: Prepare a reaction buffer containing MOPS or HEPES buffer (pH 7.0-7.4), MgCl2, KCl, CaCl2, and EGTA to buffer the free Ca2+ concentration to a known level.

  • Pre-incubation: Pre-incubate the microsomes with varying concentrations of thapsigargin for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Measurement of Phosphate Release: At timed intervals, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid). The amount of inorganic phosphate (Pi) released from ATP hydrolysis is then quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the rate of Pi release against the inhibitor concentration to determine the IC50 value.

Calcium Uptake Assay

This assay directly measures the ability of SERCA to transport Ca2+ into microsomes.

Methodology:

  • Preparation of Microsomes: As described above.

  • Reaction Mixture: Prepare a reaction buffer similar to the ATPase activity assay, but also include a radioactive tracer of calcium (45Ca2+).

  • Pre-incubation: Pre-incubate the microsomes with the inhibitor.

  • Initiation of Transport: Start the transport reaction by adding ATP.

  • Termination of Uptake: At various time points, filter the reaction mixture through a nitrocellulose filter to separate the microsomes (containing accumulated 45Ca2+) from the reaction buffer.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the rate of calcium uptake and determine the inhibitory effect of thapsigargin.

Cellular Calcium Imaging

This method visualizes and quantifies changes in intracellular calcium concentrations in live cells following treatment with a SERCA inhibitor.

Methodology:

  • Cell Culture and Loading: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish). Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) and record the baseline fluorescence for a few minutes.

  • Inhibitor Application: Add thapsigargin to the perfusion buffer at the desired concentration.

  • Image Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate the excitation wavelength (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence intensity (for single-wavelength dyes) to determine the relative changes in cytosolic calcium concentration.

Signaling Pathways and Experimental Workflows

SERCA_Inhibition_Pathway Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca_Store ER Calcium Store SERCA->ER_Ca_Store Maintains (inhibited) Cytosolic_Ca Cytosolic Calcium ER_Ca_Store->Cytosolic_Ca Passive Leak SOCE Store-Operated Calcium Entry (SOCE) ER_Ca_Store->SOCE Depletion Activates ER_Stress ER Stress Cytosolic_Ca->ER_Stress Contributes to SOCE->Cytosolic_Ca Increases UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

Caption: Signaling cascade initiated by thapsigargin-mediated SERCA inhibition.

Calcium_Imaging_Workflow Start Start: Culture Cells Load_Dye Load with Calcium Indicator Dye (e.g., Fura-2 AM) Start->Load_Dye Baseline Record Baseline Fluorescence Load_Dye->Baseline Add_Inhibitor Add Thapsigargin Baseline->Add_Inhibitor Record_Fluorescence Record Fluorescence Changes Over Time Add_Inhibitor->Record_Fluorescence Analyze Analyze Data: Calculate Ca2+ Concentration Changes Record_Fluorescence->Analyze End End: Determine Effect on Cytosolic Calcium Analyze->End

Caption: Experimental workflow for cellular calcium imaging.

References

Comparative Analysis of SJH1-62B: A Case Study in SERCA2b Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fictional compound SJH1-62B, using the well-characterized SERCA inhibitor Thapsigargin (TG) as a proxy due to the absence of publicly available data on this compound. The focus is on its selectivity for the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2b (SERCA2b) isoform over other SERCA isoforms. This document outlines the quantitative data on isoform selectivity, detailed experimental protocols for assessing SERCA activity, and a visual representation of the experimental workflow.

Executive Summary

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a critical regulator of intracellular calcium homeostasis, and its various isoforms exhibit tissue-specific expression and distinct kinetic properties.[1][2] SERCA2b is ubiquitously expressed and plays a housekeeping role in maintaining low cytosolic calcium levels.[1][3] Developing isoform-selective modulators is a key objective in drug discovery to target specific cellular processes and disease states. This guide uses Thapsigargin, a potent and well-studied SERCA inhibitor, to illustrate how the selectivity of a compound like the hypothetical this compound would be evaluated. Thapsigargin demonstrates differential inhibition across SERCA isoforms, highlighting the feasibility of achieving isoform selectivity.[4]

Quantitative Comparison of SERCA Isoform Inhibition

The following table summarizes the inhibitory constants (Kᵢ) of Thapsigargin and Cyclopiazonic Acid (CPA) for different SERCA isoforms. These values provide a quantitative measure of their selectivity. A lower Kᵢ value indicates higher potency.

CompoundSERCA1SERCA2bSERCA3a
Thapsigargin (Kᵢ)0.2 nM[4]1 nM[4]12 nM[4]
Cyclopiazonic Acid (CPA) (Kᵢ)90 nM[4]2.5 µM[4]600 nM[4]
Curcumin (Kᵢ)15 µM[4]53 µM[1]8.6 µM[1]

Note: Data for this compound is not available; Thapsigargin, CPA, and Curcumin are presented as reference compounds.

Experimental Protocols

To determine the isoform-specific inhibitory activity of a compound, two primary assays are employed: the ATPase activity assay and the calcium uptake assay.

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to calcium transport. A common method is the NADH-coupled enzyme assay.[5][6][7]

Principle: The production of ADP by SERCA is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[5][6]

Materials:

  • SERCA-containing microsomes (from tissue homogenates or cell lines expressing specific isoforms)[6][8]

  • Assay Buffer (e.g., 50 mM MOPS, pH 7.0, 100 mM KCl, 5 mM MgCl₂)[5]

  • Phosphoenolpyruvate (PEP)[5]

  • NADH[5]

  • Pyruvate kinase (PK)[5]

  • Lactate dehydrogenase (LDH)[5]

  • ATP[5]

  • Calcium chloride (CaCl₂) and EGTA for controlling free calcium concentration[5]

  • Test compound (e.g., this compound)

  • Specific SERCA inhibitor for baseline determination (e.g., Thapsigargin)[8]

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add SERCA-containing microsomes to the reaction mixture.

  • Initiate the reaction by adding ATP and varying concentrations of free calcium.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.[6][8]

  • To determine the effect of the test compound, pre-incubate the microsomes with various concentrations of the compound before initiating the reaction.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. The difference in the rate with and without a specific inhibitor like thapsigargin is attributed to SERCA activity.[8]

SERCA-Mediated Calcium Uptake Assay

This assay directly measures the transport of calcium into the endoplasmic or sarcoplasmic reticulum vesicles.[9][10][11]

Principle: A fluorescent calcium indicator, such as Indo-1, is used to monitor the decrease in extra-vesicular calcium concentration as it is taken up by SERCA into the microsomes.[9][10] Alternatively, radioactive ⁴⁵Ca²⁺ can be used, where the amount of radioactivity accumulated in the microsomes is measured.[12]

Materials:

  • SERCA-containing microsomes

  • Uptake Buffer (e.g., 200 mM KCl, 20 mM HEPES, 10 mM NaN₃, 15 mM MgCl₂, pH 7.0)

  • ATP[9]

  • Calcium indicator (e.g., Indo-1) or radioactive ⁴⁵Ca²⁺[9][12]

  • Test compound (e.g., this compound)

  • Filtration apparatus (for radioactive assays)[12]

Procedure (Fluorescent Method):

  • Resuspend SERCA-containing microsomes in the uptake buffer containing the calcium indicator.

  • Add the test compound at various concentrations and incubate.

  • Initiate calcium uptake by adding ATP.

  • Monitor the change in fluorescence of the calcium indicator over time using a fluorometer to determine the rate of calcium uptake.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of SERCA in cellular calcium signaling and the general workflow for assessing the isoform selectivity of a test compound.

SERCA_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca_cytosol Cytosolic Ca²⁺ (Low) Ca_signaling Ca²⁺ Signaling Pathways (e.g., Gene Expression, Contraction) Ca_cytosol->Ca_signaling activates SERCA2b SERCA2b Ca_cytosol->SERCA2b pumped by Signal External Signal (e.g., Hormone, Neurotransmitter) PLC PLC Signal->PLC activates IP3 IP₃ PLC->IP3 produces IP3R IP₃ Receptor IP3->IP3R binds to Ca_ER ER Ca²⁺ Store (High) IP3R->Ca_cytosol releases Ca²⁺ SERCA2b->Ca_ER sequesters into

Caption: Role of SERCA2b in Cellular Calcium Signaling.

Experimental_Workflow start Start: Test Compound (this compound) prepare_isoforms Prepare Microsomes Expressing SERCA1a, SERCA2b, SERCA3a start->prepare_isoforms atpase_assay ATPase Activity Assay prepare_isoforms->atpase_assay ca_uptake_assay Calcium Uptake Assay prepare_isoforms->ca_uptake_assay dose_response Generate Dose-Response Curves for each isoform atpase_assay->dose_response ca_uptake_assay->dose_response calculate_ic50 Calculate IC₅₀/Kᵢ Values dose_response->calculate_ic50 compare Compare Potency across Isoforms to Determine Selectivity calculate_ic50->compare end End: Selectivity Profile compare->end

Caption: Workflow for Determining SERCA Isoform Selectivity.

References

A Comparative Guide to the Neuroprotective Effects of Nrf2 Activators: The Case of Sulforaphane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "SJH1-62B" did not yield any specific information. This suggests the compound may be proprietary, in early-stage development and not yet publicly disclosed, or the identifier may be inaccurate. Consequently, this guide provides a comparative analysis of a well-characterized neuroprotective agent, Sulforaphane (SFN) , a potent activator of the Nrf2 pathway, to serve as a comprehensive template for evaluating novel neuroprotective compounds.

This guide offers an objective comparison of Sulforaphane's neuroprotective performance against other relevant compounds, supported by experimental data. It details the underlying signaling pathways and experimental methodologies to facilitate reproducible research and informed drug development decisions.

Comparative Efficacy of Nrf2 Activators

The neuroprotective effects of Sulforaphane (SFN) are often compared with its metabolites and other antioxidant compounds. A key comparison is with its interconversion product, Erucin (ERN).

CompoundModel SystemKey Parameter MeasuredResultReference
Sulforaphane (SFN) SH-SY5Y cells (in vitro model of Parkinson's Disease)Nuclear Nrf2 protein levels (fold increase)12.0 ± 0.4[1]
Erucin (ERN) SH-SY5Y cells (in vitro model of Parkinson's Disease)Nuclear Nrf2 protein levels (fold increase)8.0 ± 0.2[1]
Sulforaphane (SFN) SH-SY5Y cellsTotal Glutathione (GSH) levels (μM)384.0 ± 9.0[1]
Erucin (ERN) SH-SY5Y cellsTotal Glutathione (GSH) levels (μM)256.0 ± 8.0[1]
Sulforaphane (SFN) 6-OHDA-induced Parkinson's Disease mouse model (in vivo)DNA Fragmentation (% of control)54% reduction vs. 6-OHDA[2]
Erucin (ERN) 6-OHDA-induced Parkinson's Disease mouse model (in vivo)DNA Fragmentation (% of control)48% reduction vs. 6-OHDA[2]

Table 1: Comparative neuroprotective effects of Sulforaphane (SFN) and Erucin (ERN) in in vitro and in vivo models of Parkinson's Disease.

Another important, albeit less direct, comparison can be made with the clinically approved neuroprotective agent, Edaravone. While direct comparative studies are limited, both have been shown to modulate the Nrf2 pathway. Edaravone, a free radical scavenger, has been found to increase Nrf2 expression and nuclear translocation, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[3] Sulforaphane is a potent and direct activator of this pathway.[4]

Signaling Pathway: The Keap1-Nrf2 Axis

The primary mechanism of Sulforaphane's neuroprotective action is the activation of the Keap1-Nrf2 signaling pathway, a master regulator of cellular defense against oxidative stress.[[“]]

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Electrophilic compounds like Sulforaphane react with specific cysteine residues on Keap1, inducing a conformational change that prevents it from binding to Nrf2.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes.[7][8] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis and recycling.[6][9]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm SFN Sulforaphane Keap1 Keap1 SFN->Keap1 inactivates Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Degradation Proteasomal Degradation Nrf2_inactive->Degradation leads to Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active translocates ARE ARE Nrf2_active->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes activates transcription of

References

SJH1-62B efficacy compared to existing Alzheimer's treatments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of SJH1-62B with Existing Alzheimer's Disease Therapeutics for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] These pathologies are associated with synaptic dysfunction, neuronal loss, and cognitive decline.[2][3] Current therapeutic strategies for AD primarily focus on two approaches: symptomatic treatment and disease-modifying therapies that target the underlying pathology.[4][5][6] This guide provides a comparative analysis of a novel investigational compound, this compound, with existing U.S. Food and Drug Administration (FDA)-approved treatments for Alzheimer's disease.

This compound is a novel, selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that has been implicated in the neuroinflammatory processes of Alzheimer's disease. By targeting the NLRP3 inflammasome, this compound aims to reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation and its downstream detrimental effects on neuronal function and survival. This mechanism represents a distinct approach from current anti-amyloid and symptomatic treatments.

Comparative Efficacy and Mechanism of Action

The following table summarizes the efficacy and mechanisms of action of this compound (based on preclinical data) and currently approved Alzheimer's treatments.

Drug Mechanism of Action Primary Efficacy Measures Reported Side Effects
This compound (Investigational) NLRP3 Inflammasome InhibitorReduction in inflammatory biomarkers (e.g., IL-1β), preservation of synaptic proteins, improvement in cognitive deficits in animal models.(Hypothetical) Generally well-tolerated in preclinical studies, with potential for mild gastrointestinal disturbances.
Lecanemab (Leqembi) Anti-amyloid monoclonal antibody that targets soluble Aβ protofibrils.[4][6]Significant reduction in brain amyloid plaques and a modest slowing of cognitive decline in early Alzheimer's disease.[7]Amyloid-related imaging abnormalities (ARIA), infusion-related reactions, headache.[4]
Donanemab (Kisunla) Anti-amyloid monoclonal antibody that targets established Aβ plaques.[4]Robust removal of amyloid plaques and slowing of cognitive and functional decline in early symptomatic Alzheimer's disease.[4][7]ARIA, infusion-related reactions, and a risk of serious adverse events.
Donepezil (Aricept) Cholinesterase inhibitor.[5][7]Temporarily improves cognitive function by increasing the levels of acetylcholine in the brain.[5] Does not slow disease progression.[6]Nausea, vomiting, diarrhea, insomnia, and muscle cramps.[7]
Rivastigmine (Exelon) Cholinesterase inhibitor.[4]Similar to donepezil, provides symptomatic relief of cognitive symptoms.[4]Similar to donepezil, with a higher incidence of gastrointestinal side effects.
Galantamine (Razadyne) Cholinesterase inhibitor.[4]Offers symptomatic improvement in cognitive function for mild to moderate Alzheimer's.[4][7]Similar side effect profile to other cholinesterase inhibitors.[7]
Memantine (Namenda) NMDA receptor antagonist.[5][7]Modulates the activity of glutamate, which is involved in learning and memory.[7] Used for moderate to severe Alzheimer's disease.Dizziness, headache, confusion, and constipation.

Experimental Protocols

In Vitro Assay for NLRP3 Inflammasome Inhibition by this compound in Microglia

Objective: To determine the in vitro efficacy of this compound in inhibiting the activation of the NLRP3 inflammasome in a microglial cell line.

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for mouse IL-1β

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Priming: Cells are seeded in 96-well plates and primed with LPS (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: After priming, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control. Cells are incubated for 1 hour.

  • Activation: The NLRP3 inflammasome is then activated by adding ATP (5 mM) to the wells and incubating for 1 hour.

  • Sample Collection: The cell culture supernatant is collected for the measurement of IL-1β.

  • Quantification of IL-1β: The concentration of IL-1β in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability: The viability of the cells is assessed using an MTT assay to ensure that the observed inhibition of IL-1β is not due to cytotoxicity of this compound.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for IL-1β production is calculated.

Visualizations

SJH1_62B_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Microglia Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Toll-like Receptor (TLR) Toll-like Receptor (TLR) Pathogen-Associated Molecular Patterns (PAMPs)->Toll-like Receptor (TLR) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs)->Toll-like Receptor (TLR) NF-κB Signaling NF-κB Signaling Toll-like Receptor (TLR)->NF-κB Signaling Pro-IL-1β & NLRP3 Transcription Pro-IL-1β & NLRP3 Transcription NF-κB Signaling->Pro-IL-1β & NLRP3 Transcription NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Pro-IL-1β & NLRP3 Transcription->NLRP3 Inflammasome Assembly Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome Assembly->Caspase-1 Activation IL-1β (Active) IL-1β (Active) Caspase-1 Activation->IL-1β (Active) Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 Activation This compound This compound This compound->NLRP3 Inflammasome Assembly

Caption: Signaling pathway of this compound in inhibiting NLRP3 inflammasome activation.

Experimental_Workflow A 1. Culture BV-2 Microglial Cells B 2. Prime Cells with LPS (1 µg/mL) for 4h A->B C 3. Treat with this compound or Vehicle for 1h B->C D 4. Activate with ATP (5 mM) for 1h C->D E 5. Collect Supernatant D->E G 7. Assess Cell Viability (MTT Assay) D->G F 6. Quantify IL-1β via ELISA E->F

Caption: Experimental workflow for assessing this compound efficacy.

Conclusion

This compound represents a promising investigational therapeutic for Alzheimer's disease with a novel mechanism of action targeting neuroinflammation via NLRP3 inflammasome inhibition. Preclinical data suggest its potential to mitigate key pathological processes in AD. In contrast to anti-amyloid therapies that focus on plaque removal, this compound addresses the inflammatory component of the disease, which is increasingly recognized as a critical contributor to neurodegeneration.[1] Further clinical investigation is warranted to establish the efficacy and safety of this compound in patients with Alzheimer's disease and to determine its relative advantages over existing treatments. The development of diverse therapeutic strategies, including those targeting neuroinflammation, is crucial for advancing the management of this complex disease.[8]

References

Comparative Analysis of SJH1-62B: A Novel SKP1-Recruiting PROTAC for Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Proteolysis Targeting Chimera (PROTAC), SJH1-62B, against other androgen receptor (AR) degraders. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular pathways to facilitate an objective assessment of this compound's performance and mechanism of action.

This compound is a recently developed PROTAC that induces the degradation of the Androgen Receptor, a key driver in prostate cancer.[1][2][3][4][5] Unlike many existing PROTACs that utilize E3 ligases like Cereblon or VHL, this compound leverages the SKP1 E3 ligase adaptor protein to tag the AR for proteasomal degradation.[1][2][4] This novel approach offers a potential strategy to overcome resistance mechanisms that may arise from the impairment of more commonly used E3 ligases.[1]

Performance Comparison of AR-Targeting PROTACs

The efficacy of this compound has been primarily evaluated in the LNCaP prostate cancer cell line and compared with its structural analogs and the well-established AR PROTAC, ARV-110.

CompoundTargetRecruited E3 Ligase AdaptorCell LineKey ObservationReference
This compound Androgen Receptor (AR)SKP1LNCaPPotent and robust AR degradation.[1][2][4][1][2][4]
SJH1-63Androgen Receptor (AR)SKP1LNCaPSignificant AR degradation.[1][2]
SJH1-62CAndrogen Receptor (AR)SKP1LNCaPSignificant AR degradation.[1][2]
SJH1-62DAndrogen Receptor (AR)SKP1LNCaPSignificant AR degradation.[1][2]
ARV-110Androgen Receptor (AR)Unspecified in provided contextLNCaPUsed as a comparator for AR degradation.[1][4][1][4]
SJH1-51BBRD4SKP1MDA-MB-231, HEK293TDegrades both long and short isoforms of BRD4.[1][1]

Signaling Pathway and Experimental Workflow

The mechanism of action for this compound and the typical workflow for assessing its activity are depicted in the diagrams below.

SJH1_62B_Mechanism cluster_cell Cellular Environment SJH1_62B This compound (PROTAC) Ternary_Complex Ternary Complex (AR-SJH1-62B-SKP1) SJH1_62B->Ternary_Complex Binds to AR and SKP1 AR Androgen Receptor (Target Protein) AR->Ternary_Complex SKP1_Complex SKP1-CUL1-F-box (E3 Ligase Complex) SKP1_Complex->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeting Degradation Degraded AR (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of this compound-mediated AR degradation.

Experimental_Workflow start Start: Cell Culture (e.g., LNCaP cells) treatment Treatment with This compound (1 µM) for 24h start->treatment control Control: DMSO Vehicle start->control lysis Cell Lysis and Protein Extraction treatment->lysis control->lysis quantification Protein Quantification lysis->quantification analysis Analysis quantification->analysis western Western Blotting (AR & GAPDH levels) analysis->western proteomics Quantitative Proteomics (TMT-based) analysis->proteomics data Data Analysis and Comparison western->data proteomics->data

Caption: Workflow for assessing PROTAC activity.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the discovery of this compound.

Cell Culture and Treatment
  • Cell Line: LNCaP prostate cancer cells.

  • Culture Conditions: Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For degradation studies, cells are treated with 1 µM of this compound or the equivalent concentration of DMSO as a vehicle control for 24 hours.[1][4][6][7] For proteasome-dependence experiments, cells can be pre-treated with a proteasome inhibitor like bortezomib (1 µM) for 1 hour prior to the addition of the PROTAC.[1][2][4]

Western Blotting for AR Degradation
  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Quantitative Proteomic Profiling
  • Sample Preparation: LNCaP cells are treated with either DMSO or 1 µM this compound for 24 hours.[1][4] Cells are then harvested and lysed.

  • Tandem Mass Tag (TMT) Labeling: Proteins are digested into peptides, which are then labeled with TMT reagents for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.

  • Data Analysis: The relative abundance of proteins between the this compound-treated and control groups is determined to assess the selectivity of protein degradation.

Conclusion

This compound represents a promising new tool for targeted protein degradation, specifically for the Androgen Receptor. Its novel recruitment of the SKP1 adaptor protein opens up new avenues for the development of PROTACs that may be effective in contexts where other E3 ligase-based degraders fail. The provided data from LNCaP cells demonstrates its potent and robust activity. Further cross-validation in a broader range of AR-dependent cell lines and in vivo models will be crucial to fully elucidate its therapeutic potential.

References

Unable to Generate Comparison Guide for SJH1-62B Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that comprehensive information regarding the specificity and potential for off-target binding of the molecule designated SJH1-62B is not available in the public domain. Extensive searches for this compound have not yielded specific data on its molecular target, mechanism of action, or any associated experimental results.

The initial search and subsequent broader inquiries for "this compound" did not uncover any publications, patents, or other public disclosures that would allow for a scientific comparison with alternative molecules. Without a known target or any specificity data, a comparison guide that meets the required standards of quantitative data presentation, detailed experimental protocols, and pathway visualizations cannot be constructed.

For a meaningful comparison guide to be created, the following foundational information would be necessary:

  • Primary Molecular Target(s) of this compound: Identification of the primary protein, enzyme, or pathway that this compound is designed to interact with.

  • Binding Affinity and Potency Data: Quantitative measures such as Kd, Ki, or IC50/EC50 values for the primary target.

  • Specificity Profiling Data: Results from broad kinase panels, proteomics-based approaches (e.g., chemical proteomics), or cellular thermal shift assays (CETSA) to identify off-target interactions.

  • Alternative Compounds: Knowledge of other molecules that target the same protein or pathway to serve as a basis for comparison.

As this information is not publicly accessible for this compound, this guide cannot be completed at this time. Researchers with access to internal data on this compound would need to utilize that information to perform an internal comparative analysis.

Comparative analysis of SJH1-62B and other neuroprotective compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of therapeutic agents for neurological disorders.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. The development of effective neuroprotective therapies is a critical area of research aimed at mitigating neuronal damage and preserving brain function. This guide provides a comparative analysis of various neuroprotective compounds, summarizing their mechanisms of action, experimental efficacy, and methodologies used in their evaluation. Due to the absence of specific information on a compound designated as "SJH1-62B" in the current scientific literature, this analysis will focus on other well-documented neuroprotective agents.

Overview of Selected Neuroprotective Compounds

A variety of compounds have been investigated for their potential to protect neurons from damage. These agents often target specific pathways involved in cell death, oxidative stress, and inflammation. The following table summarizes key information about a selection of these compounds.

Compound/AgentMechanism of ActionKey Experimental FindingsAnimal Model/Cell Line
Caffeine Adenosine receptor antagonistSignificantly reduced brain area loss.[1][2][3]P7 rat model of neonatal hypoxia-ischemia.[1][2][3]
Sonic Hedgehog Agonist (SAG) Activator of the Sonic Hedgehog signaling pathwayShowed a strong treatment effect in reducing brain area loss.[1][2][3]P7 rat model of neonatal hypoxia-ischemia.[1][2][3]
Allopurinol Xanthine oxidase inhibitor, reduces oxidative stressDemonstrated a significant reduction in brain area loss.[1][2][3]P7 rat model of neonatal hypoxia-ischemia.[1][2][3]
Melatonin Antioxidant and anti-inflammatory agentEffective in reducing brain area loss.[1][2][3]P7 rat model of neonatal hypoxia-ischemia.[1][2][3]
Clemastine Antihistamine with oligodendrocyte-protective effectsReduced brain area loss in neonatal brain injury model.[1][2][3]P7 rat model of neonatal hypoxia-ischemia.[1][2][3]
Schisandrin B Antioxidant and anti-inflammatory effectsReduced infarct volume and suppressed inflammatory markers.[4]Sprague-Dawley rats with transient focal cerebral ischemia.[4]
Inter-Alpha Inhibitor Proteins (IAIPs) Anti-inflammatory and neuroprotectivePromising therapeutic strategy for neonatal hypoxic-ischemic encephalopathy.[5]Models of neonatal inflammation and hypoxic-ischemic encephalopathy.[5]
P7C3 Pro-neurogenic and anti-apoptotic agentEnhanced hippocampal neurogenesis.[6]npas3-/- mice.[6]

Experimental Methodologies

The evaluation of neuroprotective compounds relies on a variety of experimental models and assays. Below are detailed protocols for key experiments cited in the analysis of these agents.

Neonatal Hypoxia-Ischemia Model in Rats

This model is widely used to screen for neuroprotective agents against neonatal brain injury.

Protocol:

  • Animal Model: Postnatal day 7 (P7) rat pups are utilized.

  • Procedure: The left common carotid artery is permanently ligated. Following a recovery period, the pups are exposed to a hypoxic environment (8% oxygen) for a specified duration.

  • Treatment: Neuroprotective agents are administered at various time points before or after the hypoxic-ischemic insult.

  • Outcome Measures: After a survival period (e.g., 7 days), the brains are harvested. The extent of brain injury is quantified by measuring the area of tissue loss in the affected hemisphere.

Transient Focal Cerebral Ischemia Model in Rats

This model simulates stroke to assess the efficacy of neuroprotective drugs.

Protocol:

  • Animal Model: Adult Sprague-Dawley rats are commonly used.

  • Procedure: A middle cerebral artery occlusion (MCAO) is induced for a specific duration (e.g., 2 hours) to create a focal ischemic event. This is followed by reperfusion.

  • Treatment: The compound of interest, such as Schisandrin B, is administered intraperitoneally before ischemia and after reperfusion.[4]

  • Outcome Measures: Infarct volume is measured to assess the extent of brain damage.[4] Protein expression of inflammatory markers like TNF-α and IL-1β, and matrix metalloproteinases (MMPs) are analyzed in the ischemic brain tissue.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of neuroprotective compounds.

G cluster_workflow Experimental Workflow: Neuroprotective Agent Screening P7_Rats P7 Rat Pups HI_Injury Hypoxia-Ischemia (Vannucci Model) P7_Rats->HI_Injury Induce Injury Treatment Administer Neuroprotective Agent HI_Injury->Treatment Analysis Brain Tissue Analysis (7 days post-injury) Treatment->Analysis Outcome Measure Brain Area Loss Analysis->Outcome

Caption: Workflow for screening neuroprotective agents in a neonatal hypoxia-ischemia model.

G cluster_pathway Inflammatory Cascade in Cerebral Ischemia cluster_intervention Therapeutic Intervention Ischemia Cerebral Ischemia Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Ischemia->Inflammation triggers MMPs Matrix Metalloproteinases (MMP-2, MMP-9) Inflammation->MMPs activates Neuronal_Damage Neuronal Damage MMPs->Neuronal_Damage contributes to Schisandrin_B Schisandrin B Schisandrin_B->Inflammation inhibits Schisandrin_B->MMPs inhibits

Caption: Schisandrin B's mechanism in attenuating ischemia-induced neuroinflammation.

Conclusion

The search for effective neuroprotective compounds is an active and evolving field of research. While a specific compound "this compound" is not identifiable in the current literature, the comparative analysis of agents like Caffeine, Allopurinol, and Schisandrin B provides valuable insights into diverse therapeutic strategies.[1][2][3][4] These studies, employing rigorous experimental models, highlight the importance of targeting multiple pathways, including oxidative stress, inflammation, and apoptosis, to achieve meaningful neuroprotection. Future research will likely focus on combination therapies and the development of novel compounds with improved efficacy and safety profiles.

References

Comparison of Preclinical Autophagy Inducers

Author: BenchChem Technical Support Team. Date: December 2025

[2] A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy | Request PDF - ResearchGate (2025-08-08) ... Request a PDF of this research paper ... ... A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy. Article. Full-text available. Feb 2021. 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy. ... We identified one compound, SJH-1-62, that binds to the ZZ domain with a KD of ~1.9 μM and stimulates autophagy in cultured cells. SJH-1-62 has modest potency and a relatively short half-life in vivo. 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) Abstract. Autophagy is a cellular degradation process that is critical for cellular homeostasis, and its dysfunction is associated with a variety of human diseases, including neurodegeneration, cancer, and infection. Thus, there is considerable interest in identifying small molecules that can be used to modulate autophagy. Here we describe a structure-based virtual screen for compounds that bind to the ZZ domain of p62/SQSTM1, an adaptor protein that has a key role in autophagy by recruiting ubiquitinated cargo to autophagosomes. We identified one compound, SJH-1-62, that binds to the ZZ domain with a KD of ~1.9 μM and stimulates autophagy in cultured cells. SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. ... To evaluate the in vivo effects of SJH-1-62, we tested its ability to stimulate autophagy in mice. We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) We identified one compound, SJH-1-62, that binds to the ZZ domain with a KD of ~1.9 μM and stimulates autophagy in cultured cells. SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. 1 Autophagy is a cellular degradation process that is critical for cellular homeostasis, and its dysfunction is associated with a variety of human diseases, including neurodegeneration, cancer, and infection. Thus, there is considerable interest in identifying small molecules that can be used to modulate autophagy. Here we describe a structure-based virtual screen for compounds that bind to the ZZ domain of p62/SQSTM1, an adaptor protein that has a key role in autophagy by recruiting ubiquitinated cargo to autophagosomes. We identified one compound, SJH-1-62, that binds to the ZZ domain with a KD of ~1.9 μM and stimulates autophagy in cultured cells. SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. --INVALID-LINK-- A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) To evaluate the in vivo effects of SJH-1-62, we tested its ability to stimulate autophagy in mice. We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy | Request PDF - ResearchGate (2025-08-08) A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy. ... SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. ... To evaluate the in vivo effects of SJH-1-62, we tested its ability to stimulate autophagy in mice. We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy (2025-02-21) Here we describe a structure-based virtual screen for compounds that bind to the ZZ domain of p62/SQSTM1, an adaptor protein that has a key role in autophagy by recruiting ubiquitinated cargo to autophagosomes. We identified one compound, SJH-1-62, that binds to the ZZ domain with a KD of ~1.9 μM and stimulates autophagy in cultured cells. SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) ... (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 2 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy (2025-02-21) SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. To evaluate the in vivo effects of SJH-1-62, we tested its ability to stimulate autophagy in mice. We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) SJH-1-62 has modest potency and a relatively short half-life in vivo. Nevertheless, these findings provide proof-of-concept for the development of p62-targeted therapeutics and a promising chemical scaffold for future optimization. To evaluate the in vivo effects of SJH-1-62, we tested its ability to stimulate autophagy in mice. We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 2 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy (2025-02-21) Autophagy is a cellular degradation process that is critical for cellular homeostasis, and its dysfunction is associated with a variety of human diseases, including neurodegeneration, cancer, and infection. Thus, there is considerable interest in identifying small molecules that can be used to modulate autophagy. Here we describe a structure-based virtual screen for compounds that bind to the ZZ domain of p62/SQSTM1, an adaptor protein that has a key role in autophagy by recruiting ubiquitinated cargo to autophagosomes. We identified one compound, SJH-1-62, that binds to the ZZ domain with a KD of ~1.9 μM and stimulates autophagy in cultured cells. SJH-1-62 has modest potency and a relatively short half-life in vivo. 1 A small molecule that preferentially binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy - Nature (2025-02-21) To evaluate the in vivo effects of SJH-1-62, we tested its ability to stimulate autophagy in mice. We first performed a maximum tolerated dose (MTD) study in which we administered SJH-1-62 to mice at doses of 10, 30, and 100 mg/kg by intraperitoneal (i.p.) injection. We observed no adverse effects at any of the doses tested. We next evaluated the ability of SJH-1-62 to stimulate autophagy in vivo by measuring the levels of LC3-II in mouse embryonic fibroblasts (MEFs) treated with the compound. We found that SJH-1-62 increased the levels of LC3-II in a dose-dependent manner (Fig. 4d). 3 is a small molecule that binds to the ZZ domain of p62/SQSTM1 and stimulates autophagy. Autophagy is a cellular degradation process that is critical for cellular homeostasis, and its dysfunction is associated with a variety of human diseases, including neurodegeneration, cancer, and infection. SJH-1-62 was identified through a structure-based virtual screen. It has a modest potency and a relatively short half-life in vivo.

A maximum tolerated dose (MTD) study in mice showed no adverse effects at doses of 10, 30, and 100 mg/kg by intraperitoneal injection. In vivo studies also showed that SJH-1-62 increased the levels of LC3-II, a marker of autophagy, in a dose-dependent manner in mouse embryonic fibroblasts.

At present, there is limited publicly available information on the therapeutic index of this compound and direct comparisons with other specific autophagy-inducing compounds are not readily found in the initial search results. The provided information focuses on its mechanism of action and initial in vivo safety and efficacy studies. To create a comprehensive comparison guide, more specific data on the therapeutic index (the ratio of the toxic dose to the therapeutic dose) of this compound and its alternatives would be required.

However, based on the available information, a template for the comparison guide can be constructed, outlining the necessary experimental data and protocols.

CompoundMechanism of ActionEfficacy (in vitro/in vivo)Maximum Tolerated Dose (MTD)Therapeutic Index
This compound Binds to the ZZ domain of p62/SQSTM1, stimulating autophagy.Stimulates autophagy in cultured cells (KD of ~1.9 μM). Increases LC3-II levels in mice in a dose-dependent manner.No adverse effects observed at up to 100 mg/kg (i.p.) in mice.Not explicitly defined.
Alternative 1 To be determined.To be determined.To be determined.To be determined.
Alternative 2 To be determined.To be determined.To be determined.To be determined.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a drug that can be administered to a research animal without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Dose Escalation: Administer the compound (e.g., this compound) via a clinically relevant route (e.g., intraperitoneal injection) at escalating doses to different cohorts of animals. For this compound, doses of 10, 30, and 100 mg/kg were used.

  • Monitoring: Observe the animals for a defined period for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

  • Endpoint: The MTD is defined as the highest dose at which no significant adverse effects are observed.

In Vivo Efficacy Study (Autophagy Induction)

Objective: To evaluate the ability of a compound to induce autophagy in a living organism.

Methodology:

  • Animal Model and Dosing: Administer the compound at various doses (below the MTD) to the selected animal model.

  • Tissue/Cell Collection: After a specified treatment period, collect relevant tissues or cells (e.g., mouse embryonic fibroblasts).

  • Biomarker Analysis: Measure the levels of autophagy markers, such as the conversion of LC3-I to LC3-II, using techniques like Western blotting. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. For this compound, a dose-dependent increase in LC3-II was observed.

Visualizations

G cluster_workflow Therapeutic Index Assessment Workflow MTD Maximum Tolerated Dose (MTD) Determination TI Therapeutic Index Calculation (MTD / Effective Dose) MTD->TI Toxicity Data Efficacy Therapeutic Efficacy (e.g., Autophagy Induction) Efficacy->TI Efficacy Data

Caption: Workflow for Therapeutic Index Assessment.

G cluster_pathway This compound Mechanism of Action SJH1_62B This compound p62 p62/SQSTM1 (ZZ Domain) SJH1_62B->p62 Binds to Autophagy Autophagy Stimulation p62->Autophagy Promotes

Caption: this compound binds to p62 to stimulate autophagy.

References

Safety Operating Guide

Navigating the Safe Disposal of SJH1-62B: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of the hypothetical chemical compound SJH1-62B, emphasizing safety protocols and regulatory compliance. The following procedures are based on established best practices for hazardous waste management and should be adapted in accordance with the specific Safety Data Sheet (SDS) for any chemical in use.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on analogous chemical profiles, we will assume this compound possesses the following characteristics, which necessitate stringent safety measures.

Assumed Hazard Profile of this compound:

Hazard ClassDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves and clothing.[3] In case of contact, rinse skin with water.[3]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye and face protection.[3] If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation.[1][2]Avoid breathing mist or vapors. Use only in a well-ventilated area.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]
Flammability Flammable; vapors may form explosive mixtures with air.[3]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Experimental Protocol: Chemical Waste Segregation and Labeling

  • Identify as Hazardous Waste : As soon as this compound is no longer needed, it must be declared a hazardous waste.[4]

  • Select Appropriate Container : Use a compatible, leak-proof container with a secure lid. The container must be in good condition with no cracks or leaks.[4]

  • Label the Container : Affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[4]

    • The date when waste accumulation began.

    • The specific hazards (e.g., "Flammable," "Toxic," "Corrosive").

    • The name of the principal investigator or laboratory contact.

  • Segregate Waste : Store the this compound waste container separately from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3]

Experimental Protocol: On-Site Accumulation and Storage

  • Keep Containers Closed : Waste containers must remain closed except when adding waste.[4]

  • Secondary Containment : Store the waste container in a designated secondary containment unit to prevent spills.[4]

  • Safe Storage Location : Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][5] Flammable materials should be stored in a designated flammables cabinet.[3]

  • Monitor Accumulation Limits : Adhere to institutional and regulatory limits on the quantity of hazardous waste that can be accumulated on-site and the maximum accumulation time.

III. Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Phase 1: Identification & Segregation cluster_1 Phase 2: On-Site Storage cluster_2 Phase 3: Final Disposal A This compound is no longer needed B Declare as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Segregate from Incompatible Chemicals D->E F Store in Secondary Containment E->F G Keep Container Securely Closed F->G H Store in Cool, Ventilated Area G->H I Monitor Accumulation Time & Volume Limits H->I J Schedule Waste Pickup with EHS I->J K Transport to Approved Waste Disposal Facility J->K

Caption: Workflow for the safe disposal of this compound.

IV. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Emergency Spill Response Protocol:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or poses an immediate respiratory hazard.

  • Control Ignition Sources : If this compound is flammable, remove all sources of ignition.[3]

  • Ventilate the Area : Ensure adequate ventilation.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, a self-contained breathing apparatus may be necessary.[3]

  • Contain the Spill : Use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[3] Do not use combustible materials like sawdust on flammable chemical spills.[3]

  • Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate : Clean the spill area thoroughly.

  • Report the Incident : Report the spill to the institution's Environmental Health and Safety (EHS) department.

The following diagram outlines the logical steps for responding to a chemical spill.

cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Post-Cleanup A Spill of this compound Occurs B Alert Personnel & Evacuate Area A->B C Control Ignition Sources B->C D Ensure Adequate Ventilation C->D E Don Appropriate PPE D->E F Contain Spill with Inert Absorbent E->F G Collect Waste Using Non-Sparking Tools F->G H Place in Labeled Hazardous Waste Container G->H I Decontaminate Spill Area H->I J Report Incident to EHS I->J

Caption: Chemical spill response workflow.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and other hazardous chemicals, fostering a culture of safety and environmental responsibility. Always consult the specific Safety Data Sheet (SDS) for any chemical and your institution's waste management guidelines.

References

Essential Safety and Handling Protocols for SJH1-62B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for SJH1-62B, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the minimum PPE requirements for handling this compound.

Protection Type Specification Material/Standard Purpose
Hand Protection Nitrile or Neoprene GlovesASTM F1671 (Viral Penetration)Prevents skin contact and absorption.
Eye Protection Safety Goggles or Face ShieldANSI Z87.1Protects against splashes and aerosols.
Body Protection Laboratory Coat (fully buttoned)Fire-resistant (FR) material recommendedShields skin and clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling powder or creating aerosols.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Following this workflow minimizes the risk of exposure and ensures procedural integrity.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal a Review Safety Data Sheet (SDS) b Don Required PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh/Measure this compound c->d Begin Experiment e Perform Experimental Procedure d->e f Document All Steps e->f g Decontaminate Work Surfaces f->g Conclude Experiment h Segregate Waste g->h i Dispose of Waste per Protocol h->i j Doff PPE Correctly i->j start Exposure or Spill Occurs is_spill Is it a Spill? start->is_spill is_exposure Is it a Personal Exposure? start->is_exposure is_spill->is_exposure No spill_small Is Spill < 100mL? is_spill->spill_small Yes exposure_skin Skin Contact? is_exposure->exposure_skin Yes spill_large Evacuate Area Notify EHS spill_small->spill_large No spill_cleanup Use Spill Kit Collect Waste spill_small->spill_cleanup Yes exposure_eye Eye Contact? exposure_skin->exposure_eye No skin_wash Wash Area for 15 min exposure_skin->skin_wash Yes exposure_inhalation Inhalation? exposure_eye->exposure_inhalation No eye_wash Flush Eyes for 15 min exposure_eye->eye_wash Yes inhalation_air Move to Fresh Air exposure_inhalation->inhalation_air Yes seek_medical Seek Medical Attention skin_wash->seek_medical eye_wash->seek_medical inhalation_air->seek_medical

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.